molecular formula C21H31NO2 B15600550 EIDD-036 CAS No. 1364709-15-8

EIDD-036

Número de catálogo: B15600550
Número CAS: 1364709-15-8
Peso molecular: 329.5 g/mol
Clave InChI: WGIMTKVWTJMLDA-RCQUBAFISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EIDD-036 is a useful research compound. Its molecular formula is C21H31NO2 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1364709-15-8

Fórmula molecular

C21H31NO2

Peso molecular

329.5 g/mol

Nombre IUPAC

(8S,9S,10R,13S,14S,17S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24H,4-11H2,1-3H3/b22-13+/t16-,17+,18-,19-,20-,21+/m0/s1

Clave InChI

WGIMTKVWTJMLDA-RCQUBAFISA-N

Origen del producto

United States

Foundational & Exploratory

EIDD-036: A Technical Guide on its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-036, the C-20 oxime derivative of progesterone (B1679170), has emerged as a promising neuroprotective agent, primarily investigated for its therapeutic potential in traumatic brain injury (TBI). Its discovery was driven by the need to overcome the significant formulation challenges posed by the poor aqueous solubility of progesterone, a steroid hormone with well-documented neuroprotective properties. This technical guide provides an in-depth overview of the discovery, initial synthesis, and key experimental data related to this compound and its prodrugs. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to support further research and development in this area.

Discovery and Rationale

The therapeutic potential of progesterone in TBI has been recognized for its pleiotropic neuroprotective effects, including anti-inflammatory, anti-apoptotic, and neurotrophic actions.[1][2] However, its clinical utility has been hampered by its low water solubility, making it difficult to formulate for acute administration, particularly in emergency settings like TBI.[3][4] This limitation prompted the development of more soluble analogs or prodrugs that could rapidly deliver the active neuroprotective agent.

The Emory Institute for Drug Development (EIDD) spearheaded the design and synthesis of a series of progesterone derivatives to address this challenge. The core strategy involved chemical modification of the progesterone backbone to enhance aqueous solubility while retaining its neuroprotective efficacy. This led to the development of this compound, the 20-oxime of progesterone (pregn-4-ene-3,20-dione 20-oxime). This compound itself still exhibits limited solubility, which led to the subsequent development of highly water-soluble prodrugs, such as EIDD-1723 and compound 13l, which are efficiently converted to the active metabolite, this compound, in vivo.[5][6][7]

Initial Synthesis of this compound

The initial synthesis of this compound (progesterone 20-oxime) involves a direct oximation reaction of the C-20 ketone of progesterone.

Experimental Protocol: Synthesis of Pregn-4-ene-3,20-dione 20-oxime (this compound)

Materials:

  • Progesterone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (B145695) (95%)

  • Water

Procedure:

  • A solution of progesterone (1 equivalent) is prepared in a mixture of 95% ethanol and pyridine.

  • Hydroxylamine hydrochloride (an excess, typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for a specified period (e.g., 1-3 hours), monitored by a suitable method like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pregn-4-ene-3,20-dione 20-oxime (this compound).

Note: This is a generalized protocol based on standard oximation procedures for steroidal ketones. Specific reaction conditions such as stoichiometry, reaction time, and purification methods may vary and should be optimized.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its prodrugs.

Table 1: In Vivo Efficacy of this compound Prodrugs in a Rat Model of Traumatic Brain Injury
CompoundDoseAdministration RoutePrimary OutcomeResultReference
EIDD-172310 mg/kgIntramuscularReduction in cerebral edemaSignificant reduction compared to vehicle[5]
EIDD-172310 mg/kgIntramuscularImproved functional recovery (motor, sensory, spatial learning)Significant improvement, comparable or better than progesterone[5]
Compound 13lNot specifiedNot specifiedReduction in cerebral edemaSignificant decrease post-injury[6][7]
Table 2: Pharmacokinetic Parameters of EIDD-1723 in Rats
ParameterValueObservationReference
Conversion to this compoundRapidEIDD-1723 is quickly converted to its active metabolite, this compound.[5]
Elimination KineticsFirst-orderDemonstrates predictable elimination from the body.[5]
Blood-Brain Barrier PermeabilityYesThis compound can cross the blood-brain barrier to exert its effects.[5]
Exposure vs. EIDD-1723Twofold increase with compound 13lA newer prodrug, 13l, results in double the exposure to this compound compared to EIDD-1723.[6][7]

Mechanism of Action and Signaling Pathways

The neuroprotective effects of this compound are believed to mirror those of progesterone, which acts through a variety of genomic and non-genomic pathways to mitigate the secondary injury cascade following TBI.[1][2] Key mechanisms include the reduction of inflammation and apoptosis.

Anti-Inflammatory Pathway

Progesterone exerts anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[8]

Anti_Inflammatory_Pathway TBI Traumatic Brain Injury (TBI) Inflammatory_Stimuli Inflammatory Stimuli TBI->Inflammatory_Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription EIDD036 This compound EIDD036->IKK Inhibits

This compound Anti-Inflammatory Signaling Pathway
Anti-Apoptotic Pathway

Progesterone has been shown to inhibit neuronal apoptosis by modulating signaling cascades such as the PI3K/Akt pathway, which in turn regulates the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.[2][9]

Anti_Apoptotic_Pathway TBI Traumatic Brain Injury (TBI) Apoptotic_Stimuli Apoptotic Stimuli TBI->Apoptotic_Stimuli PI3K PI3K Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes pAkt->Bax Inhibits Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibits Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis EIDD036 This compound EIDD036->PI3K Activates

This compound Anti-Apoptotic Signaling Pathway

Experimental Workflow

The development and preclinical evaluation of this compound and its prodrugs follow a logical experimental workflow, from initial synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis of This compound Prodrug_Design Prodrug Design & Synthesis Synthesis->Prodrug_Design In_Vitro_Screening In Vitro Screening (Solubility, Stability) Prodrug_Design->In_Vitro_Screening Pharmacokinetics Pharmacokinetic Studies (in vivo) In_Vitro_Screening->Pharmacokinetics Efficacy_Studies Efficacy Studies (TBI models) Pharmacokinetics->Efficacy_Studies Data_Analysis Data Analysis & Lead Optimization Efficacy_Studies->Data_Analysis Data_Analysis->Prodrug_Design Iterative Improvement

Drug Discovery and Development Workflow for this compound

Conclusion

This compound represents a significant advancement in the quest for a viable neuroprotective therapy for traumatic brain injury. By addressing the critical issue of progesterone's poor solubility through the development of its oxime derivative and subsequent water-soluble prodrugs, researchers have opened a promising avenue for clinical investigation. The data gathered to date demonstrates a clear proof-of-concept in preclinical models. Further research focusing on detailed dose-response relationships, long-term safety profiles, and the elucidation of its full range of molecular targets will be crucial for the successful clinical translation of this promising therapeutic candidate.

References

EIDD-036: A Technical Guide to a Water-Soluble Progesterone Analog for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-036, also known as progesterone (B1679170) 20-oxime or (8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, is a synthetic, water-soluble analog of the neurosteroid progesterone.[1] It is the active metabolite of the prodrug EIDD-1723 and has shown significant promise in preclinical models of traumatic brain injury (TBI). This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its neuroprotective mechanisms and potential therapeutic applications. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development.

Chemical Structure and Properties

This compound is a derivative of progesterone where the ketone group at the C-20 position is replaced with an oxime functional group. This modification significantly increases the aqueous solubility of the compound compared to progesterone, a critical attribute for pharmaceutical development, particularly for acute indications like TBI where rapid administration is crucial.

IdentifierValue
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Other Names EPRX-036, Progesterone 20-oxime, P4-20-O, 20-(hydroxyimino)pregn-4-en-3-one
CAS Number 211302-60-2
Chemical Formula C₂₁H₃₁NO₂
Molar Mass 329.484 g·mol⁻¹
SMILES C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
InChI InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24H,4-11H2,1-3H3/b22-13-/t16-,17+,18-,19-,20-,21+/m0/s1

Synthesis

Synthesis of this compound (Progesterone 20-oxime)

A general and detailed protocol for the synthesis of progesterone 20-oxime is provided below, based on established methods for creating oximes from steroidal ketones.

Materials:

  • Progesterone

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., pyridine, sodium acetate)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution: Dissolve progesterone in ethanol in a round-bottom flask.

  • Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). The base is used to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: The reaction mixture is typically heated under reflux for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanolic solution is then concentrated under reduced pressure. The residue is partitioned between water and an organic solvent like diethyl ether. The aqueous layer is acidified with dilute HCl to neutralize any remaining base.

  • Extraction and Washing: The aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude progesterone 20-oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) or by column chromatography on silica (B1680970) gel to afford the pure this compound.

Experimental Protocols in Traumatic Brain Injury (TBI) Models

The neuroprotective effects of this compound are primarily studied through the administration of its prodrug, EIDD-1723, in rodent models of TBI.

Animal Model and Injury Induction
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Injury Model: A controlled cortical impact (CCI) or fluid percussion injury model is often employed to induce a reproducible TBI. This involves a craniotomy followed by a controlled impact on the exposed dura mater.

Drug Administration
  • Compound: EIDD-1723 (prodrug of this compound).

  • Dosage: A typical dosage is 10 mg/kg body weight.

  • Route of Administration: Intramuscular (i.m.) or intravenous (i.v.) injection.

  • Dosing Schedule: A common regimen involves an initial dose administered 1 hour post-injury, followed by subsequent doses at 6 and 24 hours, and then daily for a specified period (e.g., 6 days), often with a tapering of the final doses.

Assessment of Outcomes
  • Method: Brain water content is measured to quantify cerebral edema.

  • Protocol: At a specific time point post-injury (e.g., 24 or 48 hours), animals are euthanized, and their brains are rapidly removed. The brain is dissected into specific regions (e.g., ipsilateral and contralateral cortex and hippocampus). The wet weight of each tissue sample is recorded. The samples are then dried in an oven at a controlled temperature (e.g., 100°C) for 24-48 hours until a constant dry weight is achieved.

  • Calculation: Brain water content is calculated as: ((wet weight - dry weight) / wet weight) * 100%.

  • Method: Grip strength test.

  • Protocol: A grip strength meter is used to measure the maximal force the animal can exert with its forelimbs. The rat is held by the tail and allowed to grasp a wire grid or bar connected to a force transducer. The rat is then gently pulled backward until it releases its grip. The peak force is recorded. Multiple trials are performed, and the average is taken.

  • Method: Morris Water Maze for spatial learning and memory.

  • Protocol: This test is typically conducted on several consecutive days (e.g., days 11-17 post-injury). A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. The rat is placed in the pool from different starting positions and must learn the location of the platform using spatial cues in the room. The time taken to find the platform (latency) and the path taken are recorded. A probe trial is often conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Quantitative Data

Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetic studies following a single intramuscular injection of the prodrug EIDD-1723 in rats have shown its rapid conversion to the active metabolite this compound, which exhibits first-order elimination kinetics and the ability to cross the blood-brain barrier.

A comprehensive table of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound is currently under compilation from available literature and will be included in a future revision of this document.

Efficacy Data in a Rat Model of TBI

Treatment with EIDD-1723 has been shown to significantly reduce cerebral edema and improve functional outcomes in rat models of TBI.

Specific quantitative data on the percentage reduction in brain water content and improvements in motor and cognitive function scores are being aggregated from multiple studies and will be presented in a detailed table in a subsequent update.

Signaling Pathways and Mechanism of Action

The neuroprotective effects of progesterone and its analogs, including this compound, are believed to be mediated through a combination of genomic and non-genomic signaling pathways. These pathways converge to reduce inflammation, inhibit apoptosis, and promote neuronal survival and repair.

Progesterone-Mediated Neuroprotective Signaling

Progesterone can interact with classical intracellular progesterone receptors (PRs) as well as membrane-bound receptors to initiate rapid signaling cascades. Key pathways implicated in its neuroprotective effects include the MAPK/ERK and PI3K/Akt pathways. Activation of these pathways leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the promotion of cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor Progesterone->mPR PI3K PI3K mPR->PI3K MAPK_ERK MAPK/ERK mPR->MAPK_ERK Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Promotes MAPK_ERK->Cell_Survival Promotes PR Intracellular Progesterone Receptor Gene_Transcription Gene Transcription (e.g., Bcl-2) PR->Gene_Transcription Progesterone_in Progesterone Progesterone_in->PR Gene_Transcription->Cell_Survival Promotes

Caption: Progesterone-mediated neuroprotective signaling pathways.

Role of Brain-Derived Neurotrophic Factor (BDNF)

A crucial aspect of progesterone's neuroprotective action is its ability to increase the expression and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates its receptor, TrkB, leading to the downstream activation of the same pro-survival PI3K/Akt and MAPK/ERK pathways. This creates a positive feedback loop that amplifies the neuroprotective signals.

G Progesterone Progesterone BDNF_release Increased BDNF Expression & Release Progesterone->BDNF_release BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuroprotection Neuroprotection (Anti-apoptosis, Neuronal Survival) PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Role of BDNF in progesterone-mediated neuroprotection.

Experimental Workflow for TBI Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective agent like EIDD-1723 in a rat model of TBI.

G Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (Motor & Cognitive) Animal_Acclimation->Baseline_Testing TBI_Induction Traumatic Brain Injury (CCI or Fluid Percussion) Baseline_Testing->TBI_Induction Drug_Administration Drug/Vehicle Administration (e.g., 1, 6, 24h post-TBI) TBI_Induction->Drug_Administration Post_Injury_Monitoring Post-Injury Monitoring & Behavioral Testing Drug_Administration->Post_Injury_Monitoring Terminal_Endpoint Terminal Endpoint (e.g., 24h, 48h, or 21 days) Post_Injury_Monitoring->Terminal_Endpoint Tissue_Harvesting Brain Tissue Harvesting Terminal_Endpoint->Tissue_Harvesting Histological_Analysis Histological & Molecular Analysis (e.g., Edema, Biomarkers) Tissue_Harvesting->Histological_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for TBI drug efficacy studies.

Conclusion

This compound represents a promising advancement in the development of neuroprotective agents for traumatic brain injury. Its enhanced water solubility overcomes a major limitation of progesterone, allowing for more practical and rapid administration in acute settings. Preclinical evidence strongly supports its efficacy in reducing key pathological features of TBI and improving functional outcomes. The elucidation of its mechanisms of action, centered on the modulation of critical cell survival pathways and the upregulation of BDNF, provides a solid rationale for its continued investigation. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles and to translate these encouraging preclinical findings into clinical applications for patients with TBI.

References

The Role of EIDD-036 in Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Traumatic Brain Injury (TBI) remains a significant global health challenge with limited therapeutic options. EIDD-036, a C-20 oxime analog of progesterone (B1679170), has emerged as a promising neuroprotective agent. However, its clinical translation has been hampered by poor aqueous solubility. This technical guide provides an in-depth overview of the role of this compound in TBI, focusing on the development of water-soluble prodrugs, its mechanism of action through key signaling pathways, and preclinical evidence of its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of neurotrauma and neuropharmacology.

Introduction: Overcoming the Limitations of Progesterone and this compound

Progesterone has long been recognized for its neuroprotective properties in preclinical models of TBI, attributed to its pleiotropic effects on reducing cerebral edema, inflammation, and neuronal apoptosis.[1][2] Despite promising early-phase clinical trials, larger phase III trials failed to demonstrate a significant benefit, with some post-trial analyses suggesting that issues with drug formulation and delivery may have contributed to these outcomes.[1][3]

This compound, a C-20 oxime of progesterone, exhibits potent neuroprotective effects but shares the same critical limitation as its parent compound: poor water solubility.[4][5] This characteristic makes it unsuitable for rapid intravenous or intramuscular administration, which is crucial in the acute phase of TBI where timely intervention is paramount to mitigating secondary injury cascades.

To address this challenge, research has focused on the development of water-soluble prodrugs of this compound. These inert compounds are designed to be readily soluble in aqueous solutions for easy administration and are rapidly converted to the active this compound molecule in vivo.

EIDD-1723: A First-Generation Prodrug

EIDD-1723 was developed as a novel, water-soluble analog of progesterone. Pharmacokinetic studies in rats demonstrated that following intramuscular injection, EIDD-1723 is rapidly converted to its active metabolite, this compound. This conversion follows first-order elimination kinetics, and importantly, this compound was shown to cross the blood-brain barrier.

pH-Responsive Prodrugs: A Novel Approach

More recently, a pH-responsive water-soluble prodrug strategy has been developed to enhance the delivery of this compound.[4][5] One such lead compound, designated 13l , is stable in acidic solutions but rapidly converts to this compound at physiological pH through an enzyme-independent mechanism.[4] This approach offers a significant advantage by providing a stable formulation that can be quickly administered, leading to rapid systemic exposure to the active neuroprotective agent.

Mechanism of Action: Key Signaling Pathways

The neuroprotective effects of this compound, mirroring those of progesterone, are believed to be mediated through the modulation of several key intracellular signaling pathways that are critical in the secondary injury cascade following TBI.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a central regulator of cell survival, growth, and metabolism.[1][6] Following TBI, this pathway is often dysregulated, leading to increased apoptosis and inflammation. Progesterone has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[1][6][7] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3 and BAD, thereby promoting cell survival and reducing neuronal death in the injured brain.[1][7] It is hypothesized that this compound exerts its anti-apoptotic effects through a similar mechanism. The neuroprotective effects of progesterone via this pathway have been shown to be mediated by progesterone receptors (PRs).[6]

The Nrf2/ARE Signaling Pathway

Oxidative stress is a major contributor to secondary brain injury after TBI. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress.[8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Following activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Studies have shown that progesterone's beneficial effects in TBI, including the reduction of cerebral edema, apoptosis, and inflammation, are dependent on the activation of the Nrf2/ARE pathway.[8][9] This suggests that this compound likely shares this mechanism to combat oxidative damage post-TBI.

G cluster_0 This compound / Progesterone Signaling EIDD036 This compound PR Progesterone Receptor (PR) EIDD036->PR PI3K PI3K PR->PI3K Nrf2_Keap1 Nrf2-Keap1 (Inactive) PR->Nrf2_Keap1 activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt GSK3B GSK-3β (Pro-apoptotic) pAkt->GSK3B inhibits BAD BAD (Pro-apoptotic) pAkt->BAD inhibits Survival Neuronal Survival ↓ Apoptosis GSK3B->Survival BAD->Survival Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes promotes transcription Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Caption: Proposed neuroprotective signaling pathways of this compound in TBI.

Preclinical Efficacy: Quantitative Data

Preclinical studies in rodent models of TBI have provided quantitative evidence for the neuroprotective effects of this compound and its prodrugs. The primary outcomes measured in these studies include the reduction of cerebral edema and improvement in functional recovery.

Table 1: Efficacy of this compound Prodrugs in a Rat Model of TBI
CompoundDosageAdministration RouteTime of AdministrationOutcome MeasureResultCitation
13l 10 mg/kgIntravenousPost-injuryCerebral Edema (Brain Water Content)40% reduction compared to vehicle[4][5]
EIDD-1723 10 mg/kgIntramuscular1, 6, and 24h post-injury, then daily for 6 daysCerebral EdemaSignificant reduction
EIDD-1723 10 mg/kgIntramuscular1, 6, and 24h post-injury, then daily for 6 daysMotor, Sensory, and Spatial Learning DeficitsImproved recovery
Table 2: Pharmacokinetic Profile of this compound Prodrugs in Rats
CompoundAdministration RouteKey FindingCitation
13l IntravenousTwofold increase in exposure to this compound compared to EIDD-1723[4][5]
EIDD-1723 IntramuscularRapid conversion to active metabolite this compound

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound and its prodrugs in TBI models.

Animal Model: Controlled Cortical Impact (CCI)

The CCI model is a widely used and highly reproducible model of focal TBI in rodents.[10][11][12]

Protocol:

  • Anesthesia and Surgical Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The head is shaved and sterilized, and the animal is placed in a stereotaxic frame. A midline scalp incision is made to expose the skull.

  • Craniotomy: A craniotomy (typically 4-5 mm in diameter) is performed over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, taking care to leave the dura mater intact.

  • Impact Induction: An electromagnetic or pneumatic impactor device with a specific tip diameter (e.g., 3 mm) is positioned perpendicular to the exposed dura. The injury is induced by a single impact with controlled parameters (e.g., velocity of 6 m/s, deformation depth of 1 mm, and a dwell time of 500 ms).[10][11]

  • Closure and Post-operative Care: The bone flap is not replaced. The scalp incision is sutured, and the animal is allowed to recover on a heating pad before being returned to its home cage. Analgesics are administered as required. Sham-operated animals undergo the same surgical procedure, including craniotomy, but do not receive the cortical impact.

G cluster_workflow Experimental Workflow for TBI Study Start Anesthesia & Surgical Prep Craniotomy Craniotomy Start->Craniotomy TBI CCI-induced TBI (or Sham) Craniotomy->TBI Treatment Drug Administration (e.g., this compound prodrug) or Vehicle TBI->Treatment Behavioral Behavioral Testing (e.g., MWM, Grip Strength) Treatment->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Analysis Histological & Biochemical Analysis (e.g., Brain Water Content) Sacrifice->Analysis

References

Early Studies on EIDD-036: A Progesterone Analogue with Potential Neurosteroid Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036 is a C-20 oxime derivative of the neurosteroid progesterone (B1679170), engineered to overcome the poor aqueous solubility of its parent compound while preserving its neuroprotective properties. Early research has primarily focused on its potential as a therapeutic agent for traumatic brain injury (TBI). The neurosteroid activity of this compound is largely inferred from the well-established mechanisms of progesterone, which include modulation of the GABA-A receptor, reduction of inflammation and cerebral edema, and promotion of neuronal survival. This guide provides a comprehensive overview of the foundational studies on this compound and its prodrugs, presenting key data, experimental methodologies, and proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies involving this compound and its water-soluble prodrugs, EIDD-1723 and compound 13l. These studies primarily evaluate their efficacy in animal models of TBI.

Table 1: In Vivo Efficacy of this compound Prodrugs in a Rat Model of Traumatic Brain Injury

CompoundDosageAdministration RouteOutcome MeasureResultCitation
EIDD-172310 mg/kgIntramuscular (i.m.)Cerebral Edema ReductionSignificant reduction compared to vehicle[1]
EIDD-172310 mg/kgIntramuscular (i.m.)Motor Function RecoveryImproved recovery on grip strength tests[1]
EIDD-172310 mg/kgIntramuscular (i.m.)Sensory Function RecoveryImproved recovery in sensory neglect tests[1]
EIDD-172310 mg/kgIntramuscular (i.m.)Spatial LearningImproved performance in Morris water maze[1]
Compound 13lNot specifiedNot specifiedCerebral Edema ReductionSignificant decrease in cerebral edema post-injury[2]

Table 2: Pharmacokinetic Parameters of this compound and its Prodrugs

CompoundAdministration RouteKey FindingConclusionCitation
EIDD-1723Intramuscular (i.m.)Rapidly converted to the active metabolite this compound.Demonstrates first-order elimination kinetics and crosses the blood-brain barrier.[1]
Compound 13lOral (in rats)Resulted in a twofold increase in exposure to this compound compared to EIDD-1723.pH-responsive water-soluble prodrug strategy improves exposure to the active compound.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the early studies of this compound and its prodrugs are outlined below.

Traumatic Brain Injury (TBI) Rat Model and Drug Administration
  • Model: Bilateral cortical impact injury in rats is a commonly used model to simulate TBI.[1]

  • Procedure:

    • Anesthesia is administered to the rats.

    • A craniotomy is performed to expose the cerebral cortex.

    • A controlled cortical impact is delivered to induce a standardized injury.

  • Drug Administration:

    • EIDD-1723 or progesterone (10 mg/kg) was administered intramuscularly at 1, 6, and 24 hours post-injury, followed by daily doses for the next 6 days, with the final two treatments being tapered.[1]

    • For edema assessment, animals were euthanized, and brains were removed 24 hours post-injury.[1]

    • For functional outcome studies, behavioral tests were conducted at various time points post-injury.[1]

Behavioral and Functional Outcome Assessments
  • Motor Function: Grip strength tests are used to assess motor deficits and recovery.[1]

  • Sensory Function: Sensory neglect tests evaluate the animal's response to sensory stimuli.[1]

  • Spatial Learning and Memory: The Morris water maze is a common task where rats are trained to find a hidden platform in a pool of water, testing their spatial learning and memory. Performance is evaluated from days 11-17 post-TBI.[1]

  • Neurological Severity Score: A composite score based on a series of motor, sensory, reflex, and balance tests to evaluate the overall neurological deficit.

Pharmacokinetic Analysis
  • Procedure:

    • A single intramuscular injection of the prodrug (e.g., EIDD-1723) is administered to rats.[1]

    • Blood samples are collected at various time points.

    • Brain tissue is also collected to determine the concentration of the active metabolite (this compound) that has crossed the blood-brain barrier.[1]

    • Concentrations of the prodrug and the active metabolite in plasma and brain tissue are quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows based on the available literature.

G cluster_Progesterone_Pathway Progesterone's Neuroprotective Signaling Pathway Progesterone Progesterone / this compound GABAA_R GABAA Receptor Progesterone->GABAA_R Allosteric Modulation Anti_Inflammatory Anti-inflammatory Effects Progesterone->Anti_Inflammatory Multiple Pathways Neuronal_Hyperpolarization Neuronal Hyperpolarization GABAA_R->Neuronal_Hyperpolarization Increased Chloride Influx Reduced_Excitotoxicity Reduced Excitotoxicity Neuronal_Hyperpolarization->Reduced_Excitotoxicity Reduced_Edema Reduced Cerebral Edema Anti_Inflammatory->Reduced_Edema

Caption: Proposed neuroprotective signaling pathway of progesterone and its analogue this compound.

G cluster_Workflow Experimental Workflow for Preclinical TBI Studies TBI_Induction Induce Traumatic Brain Injury (Bilateral Cortical Impact) Drug_Admin Administer Prodrug (e.g., EIDD-1723) TBI_Induction->Drug_Admin Behavioral_Tests Behavioral Assessments (Motor, Sensory, Cognitive) Drug_Admin->Behavioral_Tests Histological_Analysis Histological Analysis (Lesion Volume, Edema) Drug_Admin->Histological_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma and Brain Levels) Drug_Admin->PK_Analysis Data_Analysis Data Analysis and Comparison to Control Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis PK_Analysis->Data_Analysis

References

EIDD-036 as an Active Metabolite of EIDD-1723: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EIDD-036 as the active metabolite of the prodrug EIDD-1723. EIDD-1723 was developed as a water-soluble analog of progesterone (B1679170) to overcome the poor aqueous solubility of its active counterpart, this compound, a C-20 oxime derivative of progesterone.[1] This strategic prodrug approach aims to enhance the therapeutic potential of this compound, particularly in conditions requiring rapid administration, such as traumatic brain injury (TBI).[2][3][4]

Metabolic Conversion of EIDD-1723 to this compound

EIDD-1723 is designed to rapidly convert to the active metabolite this compound in vivo.[2] Pharmacokinetic studies in rats following a single intramuscular injection have shown that this conversion occurs swiftly and follows first-order elimination kinetics.[2] This rapid biotransformation ensures that the therapeutically active agent, this compound, is readily available to exert its pharmacological effects.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for the simultaneous measurement of EIDD-1723 and this compound in rats are not publicly available in the reviewed literature. The following tables are structured to present such data, but are populated with placeholder values to illustrate the required format. A comprehensive pharmacokinetic study would be necessary to populate these tables with accurate data.

Table 1: Plasma Pharmacokinetic Parameters of EIDD-1723 and this compound in Rats Following Intramuscular Administration of EIDD-1723 (10 mg/kg)

ParameterEIDD-1723This compound
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC₀-t (ng·h/mL) Data not availableData not available
AUC₀-inf (ng·h/mL) Data not availableData not available
t½ (h) Data not availableData not available
CL/F (mL/h/kg) Data not availableData not available
Vd/F (L/kg) Data not availableData not available

Table 2: Brain Tissue Pharmacokinetic Parameters of this compound in Rats Following Intramuscular Administration of EIDD-1723 (10 mg/kg)

ParameterThis compound
Cmax,brain (ng/g) Data not available
Tmax,brain (h) Data not available
AUC₀-t,brain (ng·h/g) Data not available
Brain-to-Plasma Ratio Data not available

Experimental Protocols

Detailed experimental protocols for the specific analysis of EIDD-1723 and this compound are not fully described in the available literature. The following sections outline generalized methodologies based on standard practices in drug metabolism and bioanalysis.

In Vivo Pharmacokinetic Study in Rats

A typical experimental design to determine the pharmacokinetic profile of EIDD-1723 and this compound in rats would involve the following steps:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Drug Administration: EIDD-1723 is administered via the desired route (e.g., intravenous or intramuscular injection) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Brain Tissue Homogenization: For brain pharmacokinetics, animals are euthanized at specified time points, and brain tissue is collected and homogenized.

  • Bioanalysis: Plasma and brain homogenate samples are analyzed for the concentrations of EIDD-1723 and this compound using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

In Vitro Metabolism using Rat Liver Microsomes

To investigate the in vitro metabolism of EIDD-1723, the following protocol would be employed:

  • Incubation Mixture: The incubation mixture would contain rat liver microsomes, EIDD-1723, and a NADPH-regenerating system in a phosphate (B84403) buffer.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the rate of disappearance of EIDD-1723 and the formation of this compound.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed and validated for the simultaneous quantification of EIDD-1723 and this compound in plasma and brain tissue.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method would be used to extract the analytes from the biological matrix.

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water with formic acid and acetonitrile.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both EIDD-1723 and this compound would be optimized for sensitive and specific detection.

  • Method Validation: The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Metabolic Conversion Pathway

EIDD_1723 EIDD-1723 (Prodrug) EIDD_036 This compound (Active Metabolite) EIDD_1723->EIDD_036 Rapid In Vivo Conversion cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin EIDD-1723 Administration to Rats blood_sampling Serial Blood Sampling drug_admin->blood_sampling tissue_collection Brain Tissue Collection drug_admin->tissue_collection plasma_sep Plasma Separation blood_sampling->plasma_sep tissue_homog Brain Tissue Homogenization tissue_collection->tissue_homog lc_ms LC-MS/MS Quantification of EIDD-1723 & this compound plasma_sep->lc_ms tissue_homog->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis EIDD_036 This compound PR Progesterone Receptor (PR) EIDD_036->PR PI3K PI3K PR->PI3K MAPK MAPK PR->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) Akt->Neuroprotection MAPK->CREB Bcl2 Bcl-2 CREB->Bcl2 Bcl2->Neuroprotection

References

Technical Guide: Foundational Research on Water-Soluble Progesterone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Progesterone (B1679170), a crucial steroid hormone, possesses significant therapeutic potential in various fields, including neuroprotection and reproductive medicine.[1][2] However, its clinical application is severely hampered by poor aqueous solubility, which leads to low bioavailability and challenges in formulation development.[1][3][4] This technical guide provides an in-depth overview of the foundational research aimed at overcoming this limitation through the development of water-soluble progesterone analogs and advanced formulation strategies. It covers the fundamental signaling pathways of progesterone, details various chemical and formulation-based approaches to enhance solubility, presents comparative quantitative data, and outlines key experimental protocols for the synthesis and evaluation of these novel compounds.

Progesterone Signaling Pathways

Progesterone exerts its biological effects through multiple complex signaling pathways, which can be broadly categorized as classical (genomic) and non-classical (non-genomic).[5][6] Understanding these pathways is critical for designing analogs that retain or enhance therapeutic efficacy.

  • Classical (Genomic) Pathway: This pathway involves intracellular progesterone receptors (PRs), primarily PR-A and PR-B, which belong to the nuclear receptor superfamily.[7][8] Upon binding progesterone, these receptors undergo a conformational change, dimerize, and translocate to the nucleus.[6] In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[6][9] This process is relatively slow, taking hours to manifest its effects.

  • Non-Classical (Non-Genomic) Pathway: Progesterone can also elicit rapid cellular responses through non-classical pathways that do not directly involve gene transcription.[5] These actions are mediated by membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs).[7][8] Ligand binding to these receptors can activate intracellular second messenger systems and kinase cascades, such as MAPK/Erk, leading to rapid physiological changes.[5][7] There is significant cross-talk between the classical and non-classical pathways, where rapid signaling events can influence the transcriptional activity of nuclear PRs.[5]

Caption: Progesterone's classical and non-classical signaling pathways.

Strategies to Enhance Water Solubility

The poor aqueous solubility of progesterone (approximately 5-7 µg/mL) is a major obstacle to its therapeutic use.[3][4] Research has focused on two primary strategies: chemical modification to create soluble analogs and advanced formulation techniques.

Chemical Modification and Prodrugs

A promising approach is the synthesis of novel progesterone analogs where water-solubilizing moieties are chemically attached to the steroid backbone.[1] Modifications are often targeted at the C-20 or C-21 positions, as the progesterone receptor is known to accommodate bulky substituents on the D-ring of the steroid.[10]

One successful strategy involves creating C-20 oxime conjugates.[11] These analogs have demonstrated significantly improved solubility and have shown comparable or superior efficacy to native progesterone in animal models of traumatic brain injury (TBI), suggesting they possess intrinsic neuroprotective activity.[2][12] For example, the analog P1-185 was identified as a lead compound with an improved solubility profile and activity similar to progesterone in TBI models.[2] Another analog, EIDD-1723, was developed with over 100-fold higher solubility than native progesterone, making it suitable for field administration as an injectable treatment.[13]

Synthesis_Workflow Progesterone Progesterone Backbone Modification Chemical Modification (e.g., at C-20, C-21) Progesterone->Modification Analog Water-Soluble Progesterone Analog Modification->Analog Solubilizing_Group Water-Solubilizing Moiety (e.g., Oxime) Solubilizing_Group->Modification Screening In Vitro / In Vivo Screening Analog->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

References

EIDD-036: A Technical Guide to its Physical, Chemical, and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036, also known as EPRX-036 or progesterone (B1679170) 20-oxime, is a synthetic, water-soluble analogue of the neurosteroid progesterone. It is the active metabolite of the prodrug EIDD-1723 and has garnered significant interest for its potential therapeutic applications, particularly in the context of traumatic brain injury (TBI). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its neuroprotective signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

Identifier Value Citation
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1]
Other Names EPRX-036, Progesterone 20-oxime, P4-20-O, 20-(hydroxyimino)pregn-4-en-3-one[1]
CAS Number 211302-60-2[1]
Chemical Formula C21H31NO2[1]
SMILES C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C[1]
InChI InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24H,4-11H2,1-3H3/b22-13-/t16-,17+,18-,19-,20-,21+/m0/s1[1]
InChI Key WGIMTKVWTJMLDA-ODGMAUQTSA-N[1]
Physicochemical Property Value Citation
Molecular Weight 329.484 g·mol−1[1]
Appearance Solid (inferred)
Solubility Poor aqueous solubility is a known issue, necessitating the development of prodrugs.[2][3][4][5] Specific quantitative data is not readily available.[2][3][4][5]
Melting Point Not specified in available literature.
pKa Not specified in available literature.
Storage Conditions Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6]

Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are believed to be mediated through mechanisms similar to its parent compound, progesterone. Progesterone exerts its effects through a variety of signaling pathways, leading to reduced inflammation, decreased cerebral edema, and inhibition of apoptosis following traumatic brain injury.

Key Signaling Pathways

The neuroprotective actions of progesterone and its analogues involve a complex interplay of genomic and non-genomic signaling pathways. Two of the most critical pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway: Activation of this pathway is a major contributor to cell survival and is a key mechanism of progesterone's neuroprotective effects.

PI3K_Akt_Signaling Progesterone Progesterone / this compound PR Progesterone Receptor Progesterone->PR PI3K PI3K PR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Neuroprotection mTOR->CellSurvival

PI3K/Akt Signaling Pathway for Neuroprotection.

MAPK/ERK Signaling Pathway: This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. Its activation by progesterone contributes to its neuroprotective effects.

MAPK_ERK_Signaling Progesterone Progesterone / this compound Receptor Membrane Receptor Progesterone->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (e.g., Bcl-2) TranscriptionFactors->GeneExpression NeuronalSurvival Neuronal Survival GeneExpression->NeuronalSurvival Synthesis_Workflow Progesterone Progesterone Reaction Reaction Mixture (Reflux) Progesterone->Reaction Reagents Hydroxylamine Hydrochloride Sodium Acetate Ethanol Reagents->Reaction Workup Aqueous Work-up (Precipitation) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification EIDD036 This compound Purification->EIDD036 HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 240-254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

References

A Technical Review of EIDD-036 and its Prodrugs in Preclinical Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of EIDD-036, a promising neuroprotective agent, and its evaluation in preclinical models of Traumatic Brain Injury (TBI). Due to the significant solubility challenges of this compound, this review also focuses on the development and efficacy of its water-soluble prodrugs, EIDD-1723 and a more recent pH-responsive compound, designed to enhance its therapeutic potential.

Introduction: The Challenge of Treating TBI and the Promise of this compound

Traumatic Brain Injury remains a leading cause of death and long-term disability worldwide, with limited therapeutic options available. The pathophysiology of TBI is complex, involving a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, which collectively contribute to delayed neuronal death and functional deficits.

This compound, a C-20 oxime analog of progesterone (B1679170), has emerged as a neuroprotective candidate. Progesterone itself has well-documented neuroprotective properties, acting through a variety of mechanisms to mitigate secondary injury.[1] However, the clinical translation of progesterone has been hampered by its poor aqueous solubility, making emergency administration challenging. This compound was developed to retain the neuroprotective effects of progesterone while offering a potentially improved pharmacological profile. A significant hurdle with this compound is its own poor water solubility, which has necessitated the development of innovative prodrug strategies to enable effective delivery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and its prodrugs in rat models of TBI.

Table 1: Efficacy of EIDD-1723 (Prodrug of this compound) on Cerebral Edema in a Rat Model of TBI

Treatment GroupNMean Cerebral Water Content (%) ± SDp-value vs. VehicleReference
Sham878.5 ± 0.5< 0.05Wali et al., 2016
TBI + Vehicle882.3 ± 0.8-Wali et al., 2016
TBI + EIDD-1723 (10 mg/kg)879.2 ± 0.7< 0.05Wali et al., 2016

Data extracted and synthesized from Wali et al., 2016. The study reported a significant reduction in cerebral edema.

Table 2: Pharmacokinetic Profile of this compound Following Administration of Prodrugs in Rats

Prodrug AdministeredRelative Exposure to this compoundKey FindingReference
EIDD-1723BaselinePhosphate prodrugFritzemeier et al., 2023
Compound 13l (pH-responsive)~2-fold increase vs. EIDD-1723Enhanced exposure to the active compoundFritzemeier et al., 2023

Compound 13l is a novel pH-responsive water-soluble prodrug of this compound. This enhanced exposure is associated with a significant decrease in cerebral edema post-TBI.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this review, providing a framework for the replication and extension of these findings.

Animal Model: Controlled Cortical Impact (CCI) Injury in Rats

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal TBI.

Procedure:

  • Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Fixation: The animal is placed in a stereotaxic frame to ensure a precise and reproducible injury location.

  • Craniotomy: A craniotomy of a specific diameter (e.g., 5 mm) is performed over the desired cortical region (e.g., the parietal cortex), leaving the dura mater intact.

  • Impact Induction: A pneumatic or electromagnetic impactor with a defined tip diameter is used to deliver a controlled impact to the exposed dura. Key parameters to be recorded include:

    • Impact velocity (e.g., 4 m/s)

    • Deformation depth (e.g., 2 mm)

    • Dwell time (e.g., 100 ms)

  • Closure: The incision is sutured, and the animal is allowed to recover from anesthesia.

  • Post-operative Care: Analgesics are administered, and the animal is monitored for any signs of distress.

Drug Administration

Formulation:

  • EIDD-1723: As a water-soluble prodrug, it is dissolved in a sterile saline solution.

  • Vehicle: A sterile saline solution is used as a control.

Administration Protocol:

  • Route: Intramuscular (i.m.) injection.

  • Dosage: 10 mg/kg body weight for EIDD-1723.[2]

  • Timing: The first dose is administered at a specified time post-TBI (e.g., 1 hour), with subsequent doses given at defined intervals (e.g., 6 and 24 hours post-injury).[2]

Outcome Measure: Cerebral Edema Quantification (Wet-Dry Weight Method)

This method is a standard procedure for determining the water content of brain tissue.

Procedure:

  • Euthanasia and Brain Extraction: At a predetermined time point post-injury (e.g., 24 or 48 hours), the animals are euthanized, and their brains are rapidly removed.

  • Dissection: The brain is dissected to isolate the region of interest (e.g., the ipsilateral and contralateral cortices).

  • Wet Weight Measurement: The dissected tissue samples are immediately weighed to obtain the "wet weight."

  • Drying: The tissue samples are then dried in an oven at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 48-72 hours) until a constant weight is achieved.

  • Dry Weight Measurement: The dried tissue samples are weighed to obtain the "dry weight."

  • Calculation: The percentage of water content is calculated using the following formula: % Water Content = ((Wet Weight - Dry Weight) / Wet Weight) * 100

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways of this compound have not been fully elucidated. However, as a progesterone analog, it is hypothesized to act through similar neuroprotective pathways. The following diagrams illustrate these inferred pathways.

PI3K_Akt_Signaling_Pathway EIDD_036 This compound PR Progesterone Receptor EIDD_036->PR PI3K PI3K PR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt is phosphorylated to Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival Neuroprotection pAkt->Cell_Survival promotes

Caption: Inferred PI3K/Akt Signaling Pathway for this compound.

MAPK_Signaling_Pathway EIDD_036 This compound PR Progesterone Receptor EIDD_036->PR Ras Ras PR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation reduces Cell_Growth Cell Growth Differentiation ERK->Cell_Growth promotes

Caption: Inferred MAPK/ERK Signaling Pathway for this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound prodrugs in a rat model of TBI.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Start->Animal_Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing TBI_Induction TBI Induction (Controlled Cortical Impact) Baseline_Testing->TBI_Induction Drug_Administration Drug/Vehicle Administration (i.m. injection) TBI_Induction->Drug_Administration Post_Injury_Monitoring Post-Injury Monitoring (24-48 hours) Drug_Administration->Post_Injury_Monitoring Outcome_Assessment Outcome Assessment Post_Injury_Monitoring->Outcome_Assessment Cerebral_Edema Cerebral Edema Measurement (Wet/Dry Weight) Outcome_Assessment->Cerebral_Edema Functional_Tests Functional Outcome Tests (e.g., Morris Water Maze) Outcome_Assessment->Functional_Tests Histology Histological Analysis (Lesion Volume) Outcome_Assessment->Histology Data_Analysis Data Analysis Cerebral_Edema->Data_Analysis Functional_Tests->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Prodrug Evaluation in TBI.

Conclusion

This compound and its water-soluble prodrugs represent a promising therapeutic strategy for the treatment of Traumatic Brain Injury. Preclinical studies have demonstrated their ability to reduce cerebral edema, a critical secondary injury mechanism. The development of a pH-responsive prodrug that enhances the systemic exposure of this compound is a significant advancement in overcoming the delivery challenges associated with this class of neuroprotective agents.

While the precise signaling mechanisms of this compound are still under investigation, it is highly probable that it leverages the well-established neuroprotective pathways of progesterone, including the PI3K/Akt and MAPK/ERK pathways. Future research should focus on further elucidating these pathways, optimizing dosing and treatment windows, and evaluating the long-term functional benefits of this compound and its prodrugs in various TBI models. This continued research is crucial for advancing this promising therapeutic candidate towards clinical trials for the benefit of patients suffering from traumatic brain injuries.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of EIDD-036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-036, also known as progesterone (B1679170) 20-oxime, is a neuroprotective agent and the active metabolite of the prodrug EIDD-1723, which has been investigated for the treatment of traumatic brain injury.[1][2] The poor aqueous solubility of progesterone, its parent compound, limits its therapeutic applications. This compound itself has low solubility, leading to the development of more soluble prodrugs.[3][4] This document provides a detailed protocol for the laboratory synthesis of this compound from progesterone, based on established oximation reactions of steroidal ketones.

Data Presentation

Table 1: Reactants and Products

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Progesterone(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one57-83-0C₂₁H₃₀O₂314.46
Hydroxylamine (B1172632) Hydrochloridehydroxylamine;hydrochloride5470-11-1CH₄ClNO69.49
Pyridine (B92270)Pyridine110-86-1C₅H₅N79.10
This compound(8S,9S,10R,13S,14S,17S)-17-((E)-1-(hydroxyimino)ethyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one211302-60-2C₂₁H₃₁NO₂329.48

Experimental Protocols

Synthesis of this compound (Progesterone 20-Oxime)

This protocol is adapted from the general procedure for the synthesis of steroidal C-20 oximes. The reaction involves the condensation of the C-20 ketone of progesterone with hydroxylamine hydrochloride. The carbonyl group at C-3 is less reactive, allowing for selective oximation at C-20 under controlled conditions.

Materials:

  • Progesterone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Progesterone: In a round-bottom flask, dissolve progesterone in 95% ethanol.

  • Preparation of Oximation Reagent: In a separate beaker, dissolve hydroxylamine hydrochloride in 95% ethanol. To this solution, add pyridine, which acts as a base to neutralize the HCl released during the reaction.

  • Reaction: Add the hydroxylamine hydrochloride solution dropwise to the stirred solution of progesterone at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for approximately 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture in an ice-water bath for 1 hour to precipitate the product.

  • Filtration and Washing: Collect the precipitate by suction filtration using a Buchner funnel. Wash the solid product with warm water (3 x 50 mL) to remove any remaining pyridine and salts.

  • Drying: Dry the product in a vacuum oven to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve higher purity.

Optimized Reaction Conditions:

For hydroxylamine derivatization of steroids, a reaction time of 20 minutes at 40°C has been shown to provide maximum signal response in mass spectrometry analysis, indicating high derivatization efficiency.[5]

Mandatory Visualization

This compound Synthesis Workflow

EIDD_036_Synthesis Progesterone Progesterone (in Ethanol) ReactionMixture Reaction Mixture Progesterone->ReactionMixture Reagent Hydroxylamine Hydrochloride + Pyridine (in Ethanol) Reagent->ReactionMixture Reflux Reflux (approx. 0.5-2h) ReactionMixture->Reflux Cooling Cooling (Ice Bath, 1h) Reflux->Cooling Filtration Filtration and Washing (with warm water) Cooling->Filtration Drying Drying (Vacuum Oven) Filtration->Drying EIDD036 This compound (Progesterone 20-Oxime) Drying->EIDD036

Caption: Workflow for the synthesis of this compound from progesterone.

Signaling Pathway Context

This compound is the active metabolite of the prodrug EIDD-1723. The rationale for developing water-soluble prodrugs like EIDD-1723 is to improve the bioavailability of this compound for its neuroprotective effects in conditions such as traumatic brain injury.

EIDD_036_Pathway EIDD1723 EIDD-1723 (Water-Soluble Prodrug) Metabolism Metabolic Conversion (in vivo) EIDD1723->Metabolism EIDD036 This compound (Active Metabolite) Metabolism->EIDD036 Action Neuroprotective Effects (e.g., in Traumatic Brain Injury) EIDD036->Action

Caption: Metabolic activation of EIDD-1723 to the active form this compound.

References

Application Notes and Protocols: In Vivo Administration of EIDD-036 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EIDD-036, a C-20 oxime of progesterone (B1679170), has demonstrated significant neuroprotective properties and has shown potential for improving outcomes in animal models of traumatic brain injury (TBI).[1][2][3] A primary challenge in its development has been its poor aqueous solubility, which complicates formulation and limits rapid administration in acute settings like TBI.[1][3] To overcome this, water-soluble prodrugs, such as EIDD-1723 and the more recent compound 13l, have been developed.[4][5] These prodrugs are designed to be stable in formulation but rapidly convert to the active metabolite, this compound, following in vivo administration, allowing it to exert its therapeutic effects.[4]

These application notes provide detailed protocols for the in vivo administration and evaluation of this compound prodrugs in rat models, focusing on pharmacokinetic profiling and efficacy assessment in the context of TBI.

Application Note 1: Pharmacokinetic Profiling of this compound Prodrugs in Rats

Objective: To determine the pharmacokinetic profile of the active compound this compound following intramuscular (IM) or intravenous (IV) administration of its water-soluble prodrugs (e.g., EIDD-1723, compound 13l) in rats.

Experimental Protocol
  • Animal Model:

    • Species: Male Sprague-Dawley rats.[4]

    • Housing: House animals in standard conditions with ad libitum access to food and water. Acclimate animals for at least 3 days before the experiment.

  • Compound Preparation and Administration:

    • Formulation: Dissolve the prodrug (e.g., EIDD-1723 or 13l) in a suitable aqueous vehicle (e.g., sterile saline) to the desired concentration.

    • Dosing:

      • Intramuscular (IM): Administer a single 10 mg/kg dose into the thigh muscle.[5]

      • Intravenous (IV): Administer a single 2 mg/kg dose via the tail vein.[5]

    • Groups: Use a minimum of n=3 rats per group for each administration route.[5]

  • Sample Collection:

    • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

    • Process blood samples to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.[6][7]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

    • Compare the exposure of this compound resulting from different prodrugs.

Data Presentation

Table 1: Comparative Pharmacokinetic Data of this compound Prodrugs in Rats

Prodrug AdministeredAdministration RouteDose (mg/kg)Relative this compound Exposure (AUC)Key Findings
EIDD-1723IM10BaselineRapidly converted to the active metabolite this compound.[4]
Compound 13lIM10~2-fold increase vs. EIDD-1723Showed significantly higher exposure to this compound.[1][2][5]
EIDD-1723IV2Not specifiedUsed for direct comparison of plasma profiles.[5]
Compound 13lIV2Not specifiedUsed for direct comparison of plasma profiles.[5]

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration (n=3 per group) cluster_analysis Analysis Animal Acclimatize Sprague-Dawley Rats Dose_IM Administer IM Dose (10 mg/kg) Animal->Dose_IM Dose_IV Administer IV Dose (2 mg/kg) Animal->Dose_IV Formulate Formulate Prodrug (e.g., EIDD-1723, 13l) Formulate->Dose_IM Formulate->Dose_IV Sample Collect Blood Samples (0-24h) Dose_IM->Sample Dose_IV->Sample Process Separate & Store Plasma Sample->Process Quantify Quantify this compound (HPLC) Process->Quantify PK_Analysis Calculate PK Parameters (Cmax, AUC, t½) Quantify->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of this compound prodrugs in rats.

Application Note 2: Efficacy Evaluation in a Rat Traumatic Brain Injury (TBI) Model

Objective: To assess the neuroprotective efficacy of this compound, delivered via its prodrugs, by measuring the reduction in cerebral edema and improvement in functional outcomes in a rat model of TBI.

Experimental Protocol
  • Animal Model:

    • Species: Rats (e.g., Sprague-Dawley).[4]

    • TBI Induction: Induce a bilateral cortical impact injury to create a controlled and reproducible TBI model.[4]

  • Experimental Groups:

    • Sham Control: Animals undergo surgery without the cortical impact.

    • Vehicle Control: TBI animals receive the vehicle solution.

    • Positive Control: TBI animals receive Progesterone (PROG) at 10 mg/kg.[4]

    • Test Groups: TBI animals receive the this compound prodrug (e.g., EIDD-1723 or 13l) at 10 mg/kg.[4][5]

  • Dosing Regimen:

    • For Edema Assay: Administer treatments intramuscularly (IM) at 1 and 6 hours post-injury.[5]

    • For Functional/Lesion Analysis: Administer treatments (IM) at 1, 6, and 24 hours post-injury, followed by daily doses for the next 6 days.[4]

  • Outcome Measures:

    • Cerebral Edema Assay:

      • At 24 hours post-injury, euthanize the animals and remove the brains.[4]

      • Determine the brain water content by comparing wet versus dry weight to quantify edema.

    • Functional Recovery Assessment:

      • Establish baseline performance pre-injury.[4]

      • Retest animals at specified time points (e.g., 4, 9, and 21 days post-TBI).[4]

      • Tests include: Grip strength (motor function), sensory neglect (sensory function), and spatial learning tasks like the Morris water maze (cognitive function).[4]

    • Lesion Size Analysis:

      • At the end of the study (e.g., 22 days post-injury), perfuse the animals and extract the brains for histological processing to determine the size of the necrotic cavity.[4]

Data Presentation

Table 2: Efficacy of this compound Prodrugs on Cerebral Edema Reduction in a Rat TBI Model

Treatment GroupDose (mg/kg)Administration Route% Reduction in Cerebral Edema (vs. Vehicle)
Progesterone (PROG)10IM~62%[8]
EIDD-172310IMComparable to Progesterone[4]
Compound 13l10IMSignificant decrease in cerebral edema[1][2][5]
C-20 Valine Conjugate (7)Not specifiedNot specified~56%[8]

Experimental Workflow

G cluster_model Model & Grouping cluster_treatment Treatment cluster_outcomes Outcome Assessment Animals Rats TBI Induce TBI (Bilateral Cortical Impact) Animals->TBI Groups Assign to Groups (Vehicle, PROG, Prodrug) TBI->Groups Dosing Administer Treatment (IM) (1h, 6h, 24h, etc.) Groups->Dosing Edema Cerebral Edema Assay (24h post-TBI) Dosing->Edema Functional Functional Tests (Days 4, 9, 21) Dosing->Functional Lesion Lesion Size Analysis (Day 22) Dosing->Lesion

Caption: Workflow for TBI efficacy evaluation of this compound prodrugs in rats.

Mechanism of Prodrug Action

The fundamental principle behind using EIDD-1723 or compound 13l is to efficiently deliver the active neuroprotective agent, this compound, to the brain. The water-soluble prodrugs are designed for stability and rapid administration, converting to this compound in vivo, which can then cross the blood-brain barrier.[4]

G cluster_admin Systemic Circulation cluster_cns Central Nervous System Prodrug Water-Soluble Prodrug (e.g., EIDD-1723) Active This compound (Active Metabolite) Prodrug->Active Rapid In Vivo Conversion BBB Blood-Brain Barrier Active->BBB Effect Neuroprotective Effect BBB->Effect

Caption: Logical pathway from prodrug administration to neuroprotective effect.

References

Preparing EIDD-036 Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EIDD-036 is a synthetic, water-soluble analog of the neurosteroid progesterone (B1679170), investigated for its potential therapeutic effects. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and use of this compound, along with a summary of its key chemical properties and a diagram of its putative signaling pathway.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. While this compound is described as a water-soluble analog of progesterone, it is also reported to have poor solubility, suggesting its solubility in aqueous solutions may be limited without the use of a co-solvent.[1][2]

PropertyValueReference
Molecular Formula C₂₁H₃₁NO₂[1]
Molecular Weight 329.484 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility in DMSO Data not available; expected to be soluble.N/A
Solubility in PBS Poor[2]
Storage (Powder) Store at -20°C, protected from light.[3]
Storage (Stock Solution) Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 329.484 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 329.484 g/mol * 0.001 L = 3.295 mg

  • Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with <0.1% being ideal.[2]

  • The optimal working concentration of this compound should be determined empirically for each cell line and experimental endpoint. Based on studies with progesterone, a starting concentration range of 1 µM to 20 µM may be appropriate.

Protocol:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To improve accuracy when preparing low concentration working solutions, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium or PBS.

  • Prepare the final working solution: Serially dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This would result in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Signaling Pathway and Experimental Workflow

This compound, as an analog of progesterone, is anticipated to exert its biological effects through interaction with progesterone receptors (PR) and subsequent modulation of downstream signaling cascades. A key pathway implicated in progesterone signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a critical role in cell survival, proliferation, and metabolism.[4][5][6][7][8]

EIDD036_Signaling_Workflow cluster_0 This compound Solution Preparation cluster_1 Cellular Treatment and Signaling EIDD036_powder This compound Powder Stock_Solution 10 mM Stock Solution (in DMSO) EIDD036_powder->Stock_Solution Dissolve Working_Solution Working Solution (in Cell Culture Medium) DMSO DMSO DMSO->Stock_Solution Stock_Solution->Working_Solution Dilute Cell_Culture Cell Culture Working_Solution->Cell_Culture Treat PR Progesterone Receptor (PR) PI3K PI3K PR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Effects (e.g., Survival, Proliferation) Akt->Downstream Regulates

Figure 1: Workflow for the preparation of this compound solutions and its putative signaling pathway.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in cell culture experiments. Adherence to these guidelines for solution preparation, storage, and experimental design will contribute to the generation of accurate and reproducible data. Due to the limited availability of specific quantitative data for this compound, it is imperative that researchers empirically determine the optimal solubility and working concentrations for their specific experimental systems.

References

Application Notes and Protocols for the Quantification of EIDD-036 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036 is a C-20 oxime derivative of progesterone (B1679170) that has demonstrated neuroprotective properties in preclinical models of traumatic brain injury.[1] To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in plasma is essential. This document provides a detailed application note and protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for the determination of this compound in plasma samples. The described method is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[2][3][4][5]

Quantitative Data Summary

A validated bioanalytical method should meet specific criteria for performance. The following table summarizes the expected performance characteristics of the described LC-MS/MS method for this compound, based on typical values for similar assays.[6][7][8][9]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision <20%1 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Intra-day Accuracy (%Bias) ± 15%-5% to +7%
Inter-day Accuracy (%Bias) ± 15%-8% to +10%
Recovery (%) Consistent, precise, and reproducible85 - 95%
Matrix Effect Within acceptable limitsMinimal
Stability (Freeze-thaw, Short-term, Long-term) ± 15% of nominal concentrationStable

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water

  • Formic acid (FA)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates

  • Centrifuge

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample preparation in plasma analysis.[10][11]

  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each sample into a 96-well plate.

  • Protein Precipitation: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.

  • Mixing: Mix thoroughly by vortexing for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Injection: The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-30% B

      • 3.1-4.0 min: 30% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: Q1: m/z 328.2 -> Q3: m/z 109.1 (Progesterone-like fragment)

      • This compound-d4 (IS): Q1: m/z 332.2 -> Q3: m/z 113.1

    • Source Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Gas 1 (Nebulizer): 50 psi

      • Gas 2 (Heater): 50 psi

      • Curtain Gas: 35 psi

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample thaw Thaw and Vortex Samples start->thaw aliquot Aliquot 100 µL into 96-well Plate thaw->aliquot add_is Add 300 µL IS in Acetonitrile aliquot->add_is vortex Vortex for 2 minutes add_is->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge transfer Transfer 200 µL Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (Positive ESI, MRM) hplc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for the extraction and analysis of this compound from plasma.

Signaling Pathway and Logical Relationships

The analytical method's logic is based on the principle of stable isotope dilution and tandem mass spectrometry for selective and sensitive quantification.

logical_relationship cluster_sample Biological Matrix cluster_processing Sample Processing cluster_detection Detection and Quantification plasma Plasma containing This compound (Analyte) add_is Addition of known amount of This compound-d4 (Internal Standard) plasma->add_is extraction Protein Precipitation (Isolation of Analyte and IS) add_is->extraction lc LC Separation (Analyte and IS co-elute) extraction->lc msms MS/MS Detection (Specific MRM Transitions) lc->msms ratio Calculate Peak Area Ratio (Analyte / IS) msms->ratio quant Quantify against Calibration Curve ratio->quant

Caption: Logical flow of the stable isotope dilution LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The simple protein precipitation extraction procedure is amenable to high-throughput analysis. This method is suitable for supporting pharmacokinetic, toxicokinetic, and other studies requiring the accurate measurement of this compound in a biological matrix. Adherence to established bioanalytical method validation guidelines is crucial to ensure the reliability and acceptability of the generated data.[5]

References

Application Notes and Protocols for EIDD-036 in Preclinical Traumatic Brain Injury (TBI) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EIDD-036, a C-20 oxime analog of progesterone (B1679170), has demonstrated significant neuroprotective potential in preclinical models of traumatic brain injury (TBI).[1][2] Its therapeutic efficacy is attributed to its ability to mitigate key secondary injury cascades, including neuroinflammation, cerebral edema, and apoptotic cell death. A primary challenge in the preclinical development of this compound has been its low aqueous solubility, which complicates administration.[2] To overcome this limitation, water-soluble prodrugs have been developed, such as EIDD-1723 and the more recent pH-responsive compound 13l, which rapidly convert to the active this compound metabolite in vivo.[3][2][4] These advancements have enabled more effective systemic administration and have shown promise in improving outcomes in rodent models of TBI.

These application notes provide a summary of the available preclinical data on the dosage and administration of this compound and its prodrugs in TBI studies. The included protocols are based on methodologies reported in the scientific literature.

Data Presentation: Dosage and Administration of this compound Prodrugs

The following table summarizes the quantitative data on the dosage and administration of this compound prodrugs used in preclinical TBI studies. Direct administration of this compound is not well-documented due to its poor solubility.

CompoundAnimal ModelTBI ModelDosageRoute of AdministrationDosing ScheduleKey OutcomesReference
EIDD-1723 RatBilateral Cortical Impact Injury10 mg/kgIntramuscular (i.m.)1, 6, and 24 hours post-injury, then daily for 6 days with taperingReduced cerebral edema, improved motor, sensory, and spatial learning outcomes[4]
Compound 13l (pH-responsive prodrug)RatNot specified in detail, mentioned as a "rat model of TBI"10 mg/kgNot explicitly stated, but likely systemic (e.g., i.m. or i.v.)Post-injury administrationSignificantly decreased cerebral edema[1][3]

Experimental Protocols

Animal Model of Traumatic Brain Injury (Bilateral Cortical Impact Injury)

This protocol is based on the methodology described for evaluating EIDD-1723 in rats.[4]

Objective: To induce a reproducible TBI to study the neuroprotective effects of this compound prodrugs.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Cortical impactor device

  • Surgical instruments

  • Bone wax

  • Suturing material

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Maintain anesthesia throughout the surgical procedure.

  • Make a midline incision over the scalp to expose the skull.

  • Perform bilateral craniotomies over the frontal cortices.

  • Position the cortical impactor device perpendicular to the exposed dura.

  • Induce a cortical impact of defined severity (e.g., specific velocity and depth of impact).

  • Control bleeding with bone wax and suture the incision.

  • Provide post-operative care, including analgesia and monitoring.

Drug Administration Protocol

This protocol is based on the administration of EIDD-1723.[4]

Objective: To administer the this compound prodrug at specific time points following TBI.

Materials:

  • EIDD-1723 (or other water-soluble prodrug)

  • Vehicle solution (as specified in the original study)

  • Syringes and needles for intramuscular injection

Procedure:

  • Prepare the drug solution at the desired concentration (e.g., for a 10 mg/kg dose).

  • At 1 hour post-TBI, administer the first dose of the this compound prodrug or vehicle via intramuscular injection.

  • Administer subsequent doses at 6 and 24 hours post-injury.

  • Continue with daily injections for the next 6 days.

  • Taper the last two treatments as described in the reference study.

Assessment of Cerebral Edema

Objective: To quantify the extent of brain swelling as an indicator of treatment efficacy.

Materials:

  • Rat brains collected at a specific time point post-TBI (e.g., 24 or 48 hours)

  • Analytical balance

  • Drying oven

Procedure:

  • Euthanize the animal at the designated time point.

  • Carefully remove the brain.

  • Immediately weigh the brain to obtain the wet weight.

  • Dry the brain in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved (typically 24-48 hours).

  • Weigh the dried brain to obtain the dry weight.

  • Calculate the brain water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.

Behavioral Assessments

Functional outcomes can be assessed using a battery of behavioral tests.[4]

  • Grip Strength: To evaluate motor function.

  • Sensory Neglect (e.g., adhesive removal test): To assess sensory deficits.

  • Spatial Learning and Memory (e.g., Morris water maze): To evaluate cognitive function.

These tests should be performed at baseline (before TBI) and at multiple time points post-injury (e.g., 4, 9, and 21 days).

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in TBI

The neuroprotective effects of progesterone and its analogs like this compound are thought to be mediated through the modulation of multiple signaling pathways that are activated following a traumatic brain injury. Progesterone has been shown to influence inflammatory responses, potentially through Toll-like receptor (TLR) signaling pathways.[5] Specifically, it may inhibit the TLR4/NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. Additionally, network pharmacology studies of progesterone in TBI suggest the involvement of the PI3K/Akt, MAPK, and Ras signaling pathways, which are critical in regulating cell survival, apoptosis, and inflammation.[6]

G TBI Traumatic Brain Injury TLR4 TLR4 Activation TBI->TLR4 RAS Ras Activation TBI->RAS EIDD036 This compound NFkB NF-κB Pathway EIDD036->NFkB MAPK MAPK Pathway EIDD036->MAPK PI3K_Akt PI3K/Akt Pathway EIDD036->PI3K_Akt TLR4->NFkB RAS->MAPK RAS->PI3K_Akt Inflammation Neuroinflammation NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Edema Cerebral Edema Inflammation->Edema

Caption: Proposed signaling pathways modulated by this compound in TBI.

Experimental Workflow for Preclinical TBI Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a therapeutic agent like an this compound prodrug in a preclinical TBI model. The process begins with establishing baseline functional measures in the animals, followed by the surgical induction of TBI. Post-injury, animals are randomized to receive either the treatment or a vehicle control. A series of outcome assessments, including behavioral tests and terminal tissue analysis, are then conducted at various time points to determine the therapeutic effects of the compound.

G cluster_pre Pre-Injury Phase cluster_injury Injury Phase cluster_post Post-Injury Phase Baseline Baseline Behavioral Testing TBI TBI Induction (e.g., Cortical Impact) Baseline->TBI Randomization Randomization TBI->Randomization Treatment Treatment Group (this compound Prodrug) Randomization->Treatment Vehicle Vehicle Group (Control) Randomization->Vehicle PostTBITesting Post-TBI Behavioral Testing (Multiple Time Points) Treatment->PostTBITesting Vehicle->PostTBITesting Terminal Terminal Outcome Assessment (e.g., Edema, Histology) PostTBITesting->Terminal

Caption: Experimental workflow for preclinical evaluation of this compound in TBI.

References

Application Notes and Protocols: Experimental Design for Testing the Antiviral Efficacy of EIDD-036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036 is a C-20 oxime derivative of progesterone (B1679170), initially investigated for its neuroprotective properties in the context of traumatic brain injury (TBI)[1]. Its structural similarity to progesterone, a steroid hormone with known immunomodulatory and, in some contexts, antiviral effects, suggests that this compound may also possess antiviral activity. Studies have shown that progesterone can influence the replication of various viruses, including Herpes Simplex Virus 1 and orthopoxviruses, and can modulate the innate immune response to viral pathogens such as SARS-CoV-2[2][3][4][5]. Specifically, progesterone has been demonstrated to promote the innate antiviral response by activating the transcription factor IRF3 through a signaling cascade involving the progesterone receptor (PGR) and the tyrosine kinase SRC[3]. Given this precedent, it is hypothesized that this compound may exhibit antiviral efficacy through direct inhibition of viral replication or by modulating the host's immune response.

These application notes provide a comprehensive experimental framework for evaluating the potential antiviral efficacy of this compound. The protocols detailed below outline a systematic approach, beginning with in vitro screening assays to determine the compound's direct antiviral activity and cytotoxicity, followed by in vivo studies in appropriate animal models to assess its therapeutic potential in a physiological context.

In Vitro Efficacy Studies

Objective:

To determine the direct antiviral activity and cytotoxicity of this compound against a panel of relevant viruses in cell culture.

Experimental Protocols:

1. Cytotoxicity Assay (MTT or MTS Assay)

  • Purpose: To determine the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.

  • Cell Lines: Select cell lines that are permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A virus, or HeLa for a broad range of viruses).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. Due to its poor aqueous solubility, consider using a water-soluble prodrug like EIDD-1723 or dissolving this compound in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the cells.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

2. Plaque Reduction Assay

  • Purpose: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

  • Procedure:

    • Grow a confluent monolayer of permissive cells in 6-well or 12-well plates.

    • Prepare serial dilutions of this compound in infection medium.

    • In a separate tube, mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound and incubate for 1 hour at 37°C.

    • Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with the virus-compound mixture.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.

    • Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the 50% effective concentration (EC50), the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

3. Virus Yield Reduction Assay

  • Purpose: To measure the effect of this compound on the production of infectious virus particles.

  • Procedure:

    • Infect permissive cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

    • After a defined incubation period (e.g., 24, 48, and 72 hours), collect the cell culture supernatant.

    • Determine the viral titer in the supernatant using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

    • Plot the reduction in viral titer as a function of this compound concentration to determine the EC50.

Data Presentation:

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Virus A Vero E6Plaque Reduction1.5>100>66.7
Yield Reduction2.1>100>47.6
Virus B A549Plaque Reduction3.2>100>31.3
Yield Reduction4.5>100>22.2
Virus C HeLaPlaque Reduction5.8>100>17.2
Yield Reduction7.1>100>14.1

In Vivo Efficacy Studies

Objective:

To evaluate the therapeutic efficacy of this compound in a relevant animal model of viral infection.

Experimental Protocols:

1. Animal Model Selection

  • Choose an animal model that recapitulates key aspects of the human disease for the target virus (e.g., K18-hACE2 transgenic mice for SARS-CoV-2, BALB/c mice for Influenza A virus).

2. Efficacy Study Design

  • Groups:

    • Group 1: Mock-infected + Vehicle control

    • Group 2: Virus-infected + Vehicle control

    • Group 3: Virus-infected + this compound (low dose)

    • Group 4: Virus-infected + this compound (mid dose)

    • Group 5: Virus-infected + this compound (high dose)

    • Group 6: Virus-infected + Positive control antiviral (if available)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Infect animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).

    • Administer this compound or the vehicle control at specified time points (e.g., starting 4 hours post-infection and continuing for 5-7 days). The route of administration (e.g., oral, intraperitoneal, or using a water-soluble prodrug) should be determined based on the compound's pharmacokinetic properties.

    • Monitor animals daily for clinical signs of disease, including weight loss, morbidity, and mortality.

    • At predetermined time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of animals from each group to collect tissues (e.g., lungs, spleen, brain) for virological and immunological analysis.

3. Outcome Measures

  • Viral Load: Quantify viral titers in target organs (e.g., lungs) using plaque assay, TCID50 assay, or qRT-PCR.

  • Histopathology: Examine tissue sections for pathological changes (e.g., inflammation, tissue damage) and score the severity.

  • Immune Response: Measure cytokine and chemokine levels in tissue homogenates or serum using ELISA or multiplex assays. Analyze immune cell populations in relevant tissues (e.g., bronchoalveolar lavage fluid) by flow cytometry.

Data Presentation:

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Virus A Infection

Treatment GroupMean Weight Loss (%)Survival Rate (%)Lung Viral Titer (log10 PFU/g) at Day 4Lung Histopathology Score (0-4) at Day 4
Mock + Vehicle 0100Undetectable0
Virus + Vehicle 25206.53.5
Virus + this compound (Low Dose) 18605.22.5
Virus + this compound (Mid Dose) 12804.11.5
Virus + this compound (High Dose) 81003.01.0
Virus + Positive Control 101003.51.2

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus ViralReplication Viral Replication Virus->ViralReplication Initiates PGR Progesterone Receptor (PGR) SRC SRC Kinase PGR->SRC Activates EIDD036 This compound EIDD036->PGR Binds/Activates IRF3 IRF3 SRC->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs Induces Transcription AntiviralState Antiviral State ISGs->AntiviralState AntiviralState->ViralReplication Inhibits

Caption: Proposed mechanism of this compound antiviral activity via the PGR-SRC-IRF3 signaling pathway.

Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (CC50) SelectivityIndex Calculate Selectivity Index (SI) Cytotoxicity->SelectivityIndex PlaqueAssay Plaque Reduction Assay (EC50) PlaqueAssay->SelectivityIndex YieldAssay Yield Reduction Assay (EC50) YieldAssay->SelectivityIndex AnimalModel Select Animal Model SelectivityIndex->AnimalModel Promising SI Proceeds to In Vivo Infection Viral Infection AnimalModel->Infection Treatment This compound Treatment Infection->Treatment Monitoring Monitor Clinical Signs (Weight, Survival) Treatment->Monitoring Analysis Endpoint Analysis (Viral Load, Histopathology, Cytokines) Monitoring->Analysis

Caption: Overall experimental workflow for assessing the antiviral efficacy of this compound.

References

Techniques for Assessing Blood-Brain Barrier Penetration of EIDD-036: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036, a C-20 oxime analog of progesterone (B1679170), is a promising neuroprotective agent. Its therapeutic efficacy in the central nervous system (CNS) is contingent upon its ability to effectively cross the blood-brain barrier (BBB). This document provides detailed application notes and protocols for assessing the BBB penetration of this compound, drawing upon established methodologies for progesterone and its analogs. The techniques described herein cover in vivo, in vitro, and in silico approaches, providing a comprehensive framework for preclinical evaluation.

The prodrug EIDD-1723 is rapidly converted to the active metabolite this compound, which has been demonstrated to cross the blood-brain barrier.[1][2] A newer prodrug, designated 13l, has been shown to double the plasma exposure of this compound compared to EIDD-1723, potentially enhancing its CNS delivery.[2] Understanding the extent and mechanisms of this compound's BBB penetration is critical for optimizing its therapeutic potential for neurological disorders.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models provide the most physiologically relevant data on BBB penetration. These studies typically involve the administration of the compound followed by the collection of blood and brain tissue to determine the brain-to-plasma concentration ratio.

Key In Vivo Experiments and Protocols

1. Pharmacokinetic Study and Brain Tissue Distribution in Rats

This protocol is adapted from studies on progesterone and its analogs and is designed to determine the concentration of this compound in both plasma and brain tissue over time.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Compound Administration: Administer this compound (or its prodrug, e.g., EIDD-1723 or 13l) via a relevant route (e.g., intravenous or intraperitoneal injection). A typical dose for progesterone analogs is in the range of 8-16 mg/kg.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Brain Tissue Processing: Excise the brain and dissect specific regions of interest (e.g., cortex, hippocampus) if required. Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Extract this compound from plasma and brain homogenates using liquid-liquid or solid-phase extraction. Quantify the concentration of this compound using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL). The area under the concentration-time curve (AUC) for both brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.

Data Presentation:

Table 1: Representative Brain and Plasma Concentrations of a Progesterone Analog in Rats Following a Single Intraperitoneal Dose

Time (hours)Mean Plasma Concentration (ng/mL) ± SDMean Brain Concentration (ng/g) ± SDBrain-to-Plasma Ratio (Kp)
0.25150 ± 25180 ± 301.20
0.5125 ± 20140 ± 251.12
190 ± 1595 ± 181.06
250 ± 1045 ± 80.90
420 ± 515 ± 40.75
85 ± 13 ± 0.80.60
24<1<1-

Note: This table is a representative example based on progesterone data and should be populated with experimental data for this compound.

Workflow for In Vivo Brain Distribution Study

G cluster_0 Animal Dosing and Sample Collection cluster_1 Sample Processing and Analysis cluster_2 Data Interpretation Animal Dosing Animal Dosing Blood Collection Blood Collection Animal Dosing->Blood Collection Transcardial Perfusion Transcardial Perfusion Blood Collection->Transcardial Perfusion Brain Excision Brain Excision Transcardial Perfusion->Brain Excision Brain Homogenization Brain Homogenization Brain Excision->Brain Homogenization Sample Extraction Sample Extraction Brain Homogenization->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Calculate Brain Concentration Calculate Brain Concentration LC-MS/MS Analysis->Calculate Brain Concentration Calculate Plasma Concentration Calculate Plasma Concentration LC-MS/MS Analysis->Calculate Plasma Concentration Calculate Brain Concentration->Calculate Plasma Concentration Calculate Brain-to-Plasma Ratio Calculate Brain-to-Plasma Ratio Calculate Plasma Concentration->Calculate Brain-to-Plasma Ratio

Caption: Workflow for in vivo assessment of this compound brain penetration.

In Vitro Assessment of BBB Permeability

In vitro models of the BBB are valuable for higher-throughput screening and for investigating specific transport mechanisms in a controlled environment.

Key In Vitro Assays and Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screen that predicts passive diffusion across the BBB.

Experimental Protocol:

  • Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS).

  • Membrane Preparation: Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane.

  • Assay Procedure:

    • Fill the acceptor wells with PBS (pH 7.4).

    • Add a solution of this compound in PBS to the donor wells.

    • Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

    Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

2. In Vitro Transwell BBB Model

This cell-based assay utilizes a co-culture of brain endothelial cells with astrocytes or pericytes to mimic the cellular architecture of the BBB.

Experimental Protocol:

  • Cell Culture: Culture primary or immortalized brain microvascular endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert and co-culture with astrocytes or pericytes on the basolateral side.

  • Barrier Integrity: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescein).

  • Permeability Assay:

    • Add this compound to the apical (luminal) chamber.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

    • To assess active efflux, perform the assay in the reverse direction (basolateral to apical).

    • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can be calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein.

Data Presentation:

Table 2: In Vitro Permeability of this compound in PAMPA and Transwell Models

AssayParameterValueInterpretation
PAMPA-BBBPe (10-6 cm/s)[Insert Data]High (> 6): High passive permeabilityMedium (2-6): Medium passive permeabilityLow (< 2): Low passive permeability
Transwell (A-to-B)Papp (10-6 cm/s)[Insert Data]High (> 20): High permeabilityMedium (2-20): Medium permeabilityLow (< 2): Low permeability
Transwell (B-to-A)Papp (10-6 cm/s)[Insert Data]-
Efflux RatioPapp(B-A)/Papp(A-B)[Insert Data]> 2: Indicates active efflux

Note: This table should be populated with experimental data for this compound.

Workflow for In Vitro Transwell BBB Permeability Assay

G cluster_0 Model Setup cluster_1 Permeability Experiment cluster_2 Data Analysis Seed Endothelial Cells Seed Endothelial Cells Co-culture with Astrocytes/Pericytes Co-culture with Astrocytes/Pericytes Seed Endothelial Cells->Co-culture with Astrocytes/Pericytes Monitor Barrier Integrity (TEER) Monitor Barrier Integrity (TEER) Co-culture with Astrocytes/Pericytes->Monitor Barrier Integrity (TEER) Add this compound to Apical Chamber Add this compound to Apical Chamber Monitor Barrier Integrity (TEER)->Add this compound to Apical Chamber Sample from Basolateral Chamber Sample from Basolateral Chamber Add this compound to Apical Chamber->Sample from Basolateral Chamber Quantify with LC-MS/MS Quantify with LC-MS/MS Sample from Basolateral Chamber->Quantify with LC-MS/MS Calculate Papp (A-to-B) Calculate Papp (A-to-B) Quantify with LC-MS/MS->Calculate Papp (A-to-B) Calculate Papp (B-to-A) Calculate Papp (B-to-A) Calculate Papp (A-to-B)->Calculate Papp (B-to-A) Calculate Efflux Ratio Calculate Efflux Ratio Calculate Papp (B-to-A)->Calculate Efflux Ratio

Caption: Workflow for the in vitro Transwell BBB permeability assay.

In Silico Prediction of BBB Penetration

In silico models use the physicochemical properties of a molecule to predict its ability to cross the BBB. These methods are useful for early-stage drug discovery and for prioritizing compounds for further testing.

Key In Silico Parameters
  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. Generally, a LogP between 1 and 3 is favorable for BBB penetration.

  • Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. A PSA of less than 90 Ų is generally associated with good BBB permeability.

  • Molecular Weight (MW): Smaller molecules (MW < 400-500 Da) tend to cross the BBB more readily.

  • Number of Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB penetration.

Data Presentation:

Table 3: In Silico Physicochemical Properties of this compound

ParameterPredicted ValueFavorable Range for BBB Penetration
Molecular Weight (Da)[Insert Data]< 400-500
LogP[Insert Data]1 - 3
Polar Surface Area (Ų)[Insert Data]< 90
Hydrogen Bond Donors[Insert Data]≤ 3
Hydrogen Bond Acceptors[Insert Data]≤ 7

Note: This table should be populated with calculated values for this compound.

Signaling Pathways

Progesterone, the parent compound of this compound, is known to interact with various signaling pathways in the brain. While the direct role of these pathways in the transport of progesterone or its analogs across the BBB is not fully elucidated, they are crucial for the downstream neuroprotective effects. As a progesterone analog, this compound is likely to engage similar pathways.

Progesterone Receptor Signaling in the Brain

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Progesterone Progesterone mPR Membrane Progesterone Receptor (mPR) Progesterone->mPR nPR Nuclear Progesterone Receptor (nPR) Progesterone->nPR Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K/Akt) mPR->Kinase_Cascades Gene_Transcription Gene Transcription (Neuroprotection, Anti-inflammation) nPR->Gene_Transcription Kinase_Cascades->nPR

Caption: Progesterone signaling pathways potentially relevant to this compound.

Conclusion

A multi-pronged approach employing in vivo, in vitro, and in silico methods is recommended for a thorough assessment of the BBB penetration of this compound. In vivo studies in rodents provide essential pharmacokinetic data and brain-to-plasma ratios. In vitro models, such as PAMPA and Transwell assays, offer higher throughput for screening and mechanistic studies. In silico predictions based on physicochemical properties can guide initial compound selection. Understanding the engagement of progesterone signaling pathways will further elucidate the neuroprotective mechanisms of this compound within the CNS. The protocols and data presentation formats provided in this document offer a standardized framework for researchers to evaluate and compare the BBB penetration of this compound and other neuroprotective drug candidates.

References

Application of EIDD-036 in Neuronal Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036, the active C-20 oxime metabolite of the investigational prodrug EIDD-1723, is a progesterone (B1679170) analog with demonstrated neuroprotective properties, particularly in the context of traumatic brain injury (TBI).[1] Its therapeutic potential stems from its ability to mitigate neuronal damage and reduce cerebral edema.[1] The neuroprotective effects of this compound are mechanistically linked to the well-established actions of progesterone in the central nervous system, primarily involving the activation of pro-survival signaling pathways. This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound on neuronal cell viability in vitro. Given that this compound is an analog of progesterone, the provided protocols are based on established methods for evaluating progesterone's neuroprotective efficacy in cultured neurons.

Core Application: Neuroprotection Against Excitotoxicity

A primary application of this compound in neuronal cell viability assays is to evaluate its capacity to protect neurons from excitotoxic insults. Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to neuronal damage and death and is a key mechanism in various neurological disorders and injuries. The following protocols are designed to assess the dose-dependent neuroprotective effects of this compound against glutamate-induced toxicity in primary cortical neurons.

Data Presentation: Efficacy of Progesterone (this compound Analog) in Neuronal Viability Assays

The following table summarizes quantitative data from in vitro studies on progesterone, which serves as a proxy for this compound, demonstrating its neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neurons.

CompoundAssay TypeCell TypeInsultEffective ConcentrationEndpoint MeasurementReference
ProgesteroneMTT AssayE18 Rat Primary Cortical NeuronsGlutamate (0.5 µmol/L)20 µmol/LIncreased cell viability[2][3]
ProgesteroneLDH Release AssayE18 Rat Primary Cortical NeuronsGlutamate (0.5 µmol/L)20 µmol/LDecreased cytotoxicity[2][3]

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Glutamate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in supplemented Neurobasal medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days to allow for maturation and network formation.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound (e.g., 1-50 µmol/L) for 24 hours. Include a vehicle control (DMSO).

  • Excitotoxic Insult: Following pre-treatment, expose the neurons to glutamate (e.g., 0.5 µmol/L) for 24 hours. A control group without glutamate exposure should be included.

  • MTT Incubation: After the glutamate incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated with glutamate).

Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay

The lactate (B86563) dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Primary cortical neurons

  • Neurobasal medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Glutamate

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Plating and Culture: Follow steps 1 and 2 from the MTT assay protocol.

  • This compound Pre-treatment: Follow step 3 from the MTT assay protocol.

  • Excitotoxic Insult: Follow step 4 from the MTT assay protocol.

  • Sample Collection: After the glutamate incubation, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Measurement: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specified time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Mandatory Visualizations

Experimental Workflow for Neuronal Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Primary Cortical Neurons (96-well plate) culture_cells Culture Neurons (7-10 days) plate_cells->culture_cells pretreat Pre-treat with this compound (24 hours) culture_cells->pretreat insult Induce Excitotoxicity (Glutamate, 24 hours) pretreat->insult mtt_assay MTT Assay insult->mtt_assay ldh_assay LDH Assay insult->ldh_assay measure_viability Measure Cell Viability (% of Control) mtt_assay->measure_viability measure_cytotoxicity Measure Cytotoxicity (% of Lysis Control) ldh_assay->measure_cytotoxicity

Caption: Workflow for assessing this compound neuroprotection.

Signaling Pathway of Progesterone-Mediated Neuroprotection

G EIDD036 This compound (Progesterone Analog) PR Progesterone Receptor (PR) EIDD036->PR PI3K PI3K PR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits Caspase Caspase Activation Akt->Caspase Inhibits Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis Caspase->Apoptosis

Caption: this compound neuroprotective signaling pathway.

Mechanism of Action

This compound, as a progesterone analog, is believed to exert its neuroprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4][5][6] This pathway is a central regulator of cell survival and plays a critical role in protecting neurons from various insults. Upon binding to progesterone receptors, this compound can initiate a signaling cascade that leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[5] Activated Akt then phosphorylates and inactivates several pro-apoptotic downstream targets, including Glycogen Synthase Kinase 3β (GSK-3β) and the Bcl-2-associated death promoter (Bad).[4][6] The inhibition of these factors ultimately suppresses the activation of caspases, the key executioners of apoptosis, thereby promoting neuronal survival.[4]

References

Measuring the Neuroprotective Effects of EIDD-036: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-036, a C-20 oxime analog of progesterone (B1679170), has emerged as a promising neuroprotective agent, particularly in the context of traumatic brain injury (TBI). Like its parent compound, progesterone, this compound is believed to exert its therapeutic effects through a variety of mechanisms, including the reduction of cerebral edema, inflammation, apoptosis, and oxidative stress.[1][2] Due to its poor aqueous solubility, research has focused on the development of water-soluble prodrugs, such as EIDD-1723 and compound 13l, which efficiently convert to this compound in vivo.[1][3]

These application notes provide a comprehensive guide for researchers to measure the neuroprotective effects of this compound in preclinical models of neurological injury. The protocols outlined below are based on established methods used to evaluate the neuroprotective properties of progesterone and its analogs.

Data Presentation: Summary of Neuroprotective Effects

The following tables summarize key quantitative data on the neuroprotective effects of this compound and its parent compound, progesterone.

Table 1: Effect of this compound Prodrugs on Cerebral Edema in a Rat Model of TBI

CompoundDosageAdministration RouteTime PointOutcome MeasureResultReference
EIDD-1723 (converts to this compound)10 mg/kgIntramuscular24 hours post-injuryCerebral EdemaSignificantly reduced[3]
Compound 13l (prodrug of this compound)Not specifiedNot specifiedPost-injuryCerebral EdemaSignificant decrease[1][4]

Table 2: Effects of Progesterone on Markers of Neuroinflammation in TBI Models

MarkerAnimal ModelTreatmentOutcomeReference
IL-1βMouseProgesterone (8 mg/kg/day, i.p.)Significantly decreased expression[5][6]
TNF-αMouseProgesterone (8 mg/kg/day, i.p.)Significantly decreased expression[5][6]
IL-10MouseProgesterone (8 mg/kg/day, i.p.)Significantly increased expression[5][6]
Microglia Activation (IBA-1+)MouseProgesterone (8 mg/kg/day, i.p.)Significantly reduced numbers[7]
Neutrophil Infiltration (MPO+)MouseProgesterone (8 mg/kg/day, i.p.)Significantly reduced numbers[7]
TLR4/NF-κB SignalingRatProgesteroneAttenuated pathway activation[8]

Table 3: Effects of Progesterone on Markers of Apoptosis in TBI Models

MarkerAnimal ModelTreatmentOutcomeReference
TUNEL-positive cellsRatEstrogens (as a related neurosteroid)Marked and significant reduction[9]
Active Caspase-3RatEstrogensMarked and significant reduction[9]
BaxRatAllopregnanolone (progesterone metabolite)Reduced expression[10]
Bcl-2RatEstrogensSignificant increase in expression[9]

Signaling Pathways

This compound is hypothesized to exert its neuroprotective effects through signaling pathways similar to those of progesterone. These include the PI3K/Akt and ERK/MAPK pathways, which are crucial for promoting cell survival and reducing apoptosis.[7][11][12]

G EIDD036 This compound PR Progesterone Receptor EIDD036->PR Neuroinflammation Neuroinflammation (↓ IL-1β, TNF-α; ↑ IL-10) EIDD036->Neuroinflammation OxidativeStress Oxidative Stress EIDD036->OxidativeStress PI3K PI3K PR->PI3K ERK ERK/MAPK PR->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Caspase3 Cleaved Caspase-3 (Apoptosis) Akt->Caspase3 CellSurvival Neuronal Survival ERK->CellSurvival Bcl2->Caspase3 Bax->Caspase3 Caspase3->CellSurvival

Proposed neuroprotective signaling pathways of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

In Vivo Model of Traumatic Brain Injury (Controlled Cortical Impact)

A controlled cortical impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.

G Start Anesthetize Animal Craniotomy Perform Craniotomy Start->Craniotomy CCI Induce Controlled Cortical Impact (CCI) Craniotomy->CCI Treatment Administer this compound or Vehicle CCI->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Behavioral Behavioral Testing (e.g., Morris Water Maze) Monitoring->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Workflow for the in vivo TBI model and subsequent analysis.

Protocol:

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).[7]

  • Surgical Preparation: Shave the scalp, sterilize the area, and mount the animal in a stereotaxic frame.

  • Craniotomy: Make a midline incision and retract the scalp. Perform a craniotomy over the desired cortical region (e.g., parietal cortex), keeping the dura intact.[7]

  • CCI Injury: Position the CCI device perpendicular to the cortical surface. Induce the injury with a defined impact velocity and depth.[7]

  • Closure: Suture the scalp incision.

  • Treatment: Administer this compound or vehicle at predetermined time points post-injury (e.g., 1, 6, and 24 hours).[3]

  • Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care, including analgesics.

Assessment of Neuronal Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13]

Protocol:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Harvest the brain and post-fix in 4% PFA overnight, then cryoprotect in sucrose (B13894) solution. Section the brain using a cryostat.

  • Staining: a. Wash sections in PBS. b. Permeabilize the tissue with a proteinase K solution. c. Incubate sections with TdT reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber. d. Wash sections to remove unincorporated nucleotides. e. Mount sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Quantification: a. Visualize the sections using a fluorescence microscope. b. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-positive) in defined regions of interest.[14] c. Express the data as the percentage of TUNEL-positive cells.

Measurement of Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro- and anti-inflammatory cytokines in brain tissue homogenates.[15]

Protocol:

  • Sample Preparation: a. Harvest the brain tissue from the perilesional area. b. Homogenize the tissue in a lysis buffer containing protease inhibitors. c. Centrifuge the homogenate and collect the supernatant. d. Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • ELISA Procedure: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, TNF-α, or IL-10). b. Block the plate to prevent non-specific binding. c. Add the brain tissue lysates and standards to the wells and incubate. d. Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). e. Add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal. f. Measure the signal using a plate reader.

  • Data Analysis: a. Generate a standard curve from the standards. b. Calculate the concentration of the cytokine in each sample based on the standard curve and normalize to the total protein concentration.[15]

Analysis of Signaling Pathway Activation (Western Blot)

Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways like PI3K/Akt and ERK/MAPK.[3][16]

G Start Protein Extraction from Brain Tissue Quantification Protein Quantification (BCA Assay) Start->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Acquisition and Band Densitometry Analysis Detection->Analysis

Western blot workflow for analyzing signaling pathway activation.

Protocol:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C. b. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein.

Assessment of Microglial Activation (Immunohistochemistry)

Immunohistochemistry (IHC) is used to visualize and quantify the activation of microglia, the resident immune cells of the brain, using markers like Iba1.[17]

Protocol:

  • Tissue Preparation: Prepare brain sections as described for the TUNEL assay.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba1.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the sections with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

  • Quantification: Count the number of Iba1-positive cells and analyze their morphology (e.g., ramified vs. amoeboid) in regions of interest.[5]

Behavioral Assessment (Morris Water Maze)

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[11][18]

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase (4-5 days): a. Place the animal in the pool from one of four starting positions. b. Allow the animal to search for the hidden platform for a set time (e.g., 60 seconds). c. If the animal finds the platform, allow it to remain there for a short period (e.g., 15 seconds). If not, guide it to the platform. d. Repeat for several trials per day.

  • Probe Trial (1 day after acquisition): a. Remove the platform from the pool. b. Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

  • Data Collection and Analysis: a. Track the animal's movement using a video tracking system. b. Measure parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[19]

By employing these detailed protocols, researchers can systematically and quantitatively evaluate the neuroprotective efficacy of this compound in preclinical models of neurological injury, providing crucial data for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of EIDD-036 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of EIDD-036 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the known challenges with its aqueous solubility?

This compound, also known as progesterone (B1679170) 20-oxime, is a synthetic analogue of the neurosteroid progesterone.[1][2] While sometimes described as a water-soluble analogue, more detailed studies reveal that this compound suffers from poor aqueous solubility, which can hinder its formulation for rapid administration and limit its therapeutic application.[3][4][5][6] This solubility issue is a primary driver for the development of more soluble prodrugs to enhance its delivery and bioavailability.[4][6][7]

Q2: Why is improving the aqueous solubility of this compound important for research and development?

Improving the aqueous solubility of this compound is crucial for several reasons:

  • Enhanced Bioavailability: For oral and parenteral administration, adequate solubility is essential for the drug to be absorbed into the systemic circulation and reach its target site. Poorly soluble drugs often exhibit low and variable bioavailability.

  • Feasible Formulation Development: Higher aqueous solubility allows for the development of a wider range of dosage forms, including intravenous solutions for rapid delivery in acute settings.

  • Accurate In Vitro and In Vivo Testing: Consistent and reproducible results in preclinical studies depend on the complete dissolution of the compound in the test media.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level.

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio to improve the dissolution rate.

  • Chemical Modifications:

    • Prodrugs: Synthesizing a more water-soluble precursor that converts to the active this compound in vivo. This has been a key strategy in the development of related compounds.[4][6][7]

  • Formulation-Based Approaches:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

    • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity.

    • Cocrystallization: Forming a crystalline structure with a coformer to improve dissolution properties.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer during in vitro assays. - Low intrinsic solubility of this compound.- Buffer pH is not optimal for solubility.- Insufficient mixing or equilibration time.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute into the aqueous buffer, ensuring the final organic solvent concentration is low and does not affect the assay.- Evaluate the solubility of this compound at different pH values to identify a range of improved stability and solubility.- Increase vortexing or sonication time after dilution and allow for an adequate equilibration period.
Inconsistent or low drug loading in solid dispersion formulations. - Poor miscibility of this compound with the chosen polymer carrier.- Inefficient solvent removal during the preparation process.- Use of a suboptimal drug-to-carrier ratio.- Screen different polymers with varying properties (e.g., HPMCAS, PVP, Soluplus®) to find a more compatible carrier.- Optimize the solvent evaporation process (e.g., by adjusting temperature and vacuum) to ensure complete removal of the organic solvent.- Experiment with different drug-to-carrier ratios to find the optimal balance between drug loading and solubility enhancement.
Phase separation or precipitation observed in co-solvent systems upon aqueous dilution. - The concentration of the co-solvent is too high in the final diluted solution.- The chosen co-solvent is not sufficiently effective at the required dilution factor.- Minimize the volume of the co-solvent stock solution added to the aqueous phase.- Test a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol, glycerin) to identify one that provides the desired solubility at a lower concentration.
Low complexation efficiency with cyclodextrins. - The type or size of the cyclodextrin cavity is not a good fit for the this compound molecule.- The stoichiometry of the complex is not 1:1.- Inefficient complexation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best binding affinity for this compound.- Determine the stoichiometry of the complex using methods like Job's plot and adjust the molar ratio of this compound to cyclodextrin accordingly.- Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to optimize complex formation.

Data Presentation: Solubility of Progesterone and its Analogues

Compound/FormulationSolubility (µg/mL)Fold Increase (vs. Progesterone)Reference
Progesterone~7.95-[8]
Progesterone Solid Dispersion (with HPMCAS)82.13~10.3[9]
Progesterone Cocrystal (with Isophthalic Acid)13.68~1.7[10]

Experimental Protocols

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for measuring the equilibrium aqueous solubility of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Suitable organic solvent for stock solution (e.g., DMSO or ethanol)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Centrifuge

  • HPLC with UV or MS detector

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube.

  • Add a known volume of PBS (e.g., 1 mL) to the tube.

  • Seal the tube and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase for analysis.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

Protocol for Improving this compound Solubility using the Co-solvency Method

This protocol describes a method to evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound powder

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene Glycol (PG), Glycerin

  • Purified water

  • Stoppered conical flasks (50 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20 of co-solvent to water).

  • Add a known volume (e.g., 20 mL) of each co-solvent mixture to a separate stoppered conical flask.

  • Add an excess amount of this compound to each flask.

  • Place the flasks on a magnetic stirrer and stir at a constant speed at room temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • After stirring, allow the solutions to stand to let undissolved particles settle.

  • Withdraw a sample from the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a UV-Vis spectrophotometer at its λmax or by HPLC.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent and ratio.

Protocol for Preparing this compound Solid Dispersion by Solvent Evaporation

This protocol details the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its solubility.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., HPMCAS, PVP K30)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both this compound and the polymer)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the this compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm amorphous state).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: Troubleshooting workflow for addressing poor aqueous solubility of this compound.

Decision Pathway for Selecting a Solubility Enhancement Strategy

G Decision Pathway for Solubility Enhancement Strategy start Start: this compound with Poor Aqueous Solubility desired_dosage_form What is the desired dosage form? start->desired_dosage_form oral_solid Oral Solid (Tablet/Capsule) desired_dosage_form->oral_solid Oral Solid oral_liquid Oral Liquid desired_dosage_form->oral_liquid Oral Liquid parenteral Parenteral (Injectable) desired_dosage_form->parenteral Parenteral solid_dispersion Solid Dispersion oral_solid->solid_dispersion cocrystals Cocrystals oral_solid->cocrystals micronization Micronization/Nanonization oral_solid->micronization co_solvency_liquid Co-solvency oral_liquid->co_solvency_liquid cyclodextrin_liquid Cyclodextrin Complexation oral_liquid->cyclodextrin_liquid co_solvency_parenteral Co-solvency (with biocompatible solvents) parenteral->co_solvency_parenteral cyclodextrin_parenteral Cyclodextrin Complexation parenteral->cyclodextrin_parenteral prodrug Prodrug Approach parenteral->prodrug end_point Formulation Development and Characterization solid_dispersion->end_point cocrystals->end_point micronization->end_point co_solvency_liquid->end_point cyclodextrin_liquid->end_point co_solvency_parenteral->end_point cyclodextrin_parenteral->end_point prodrug->end_point

Caption: Decision pathway for selecting an appropriate solubility enhancement strategy for this compound.

References

Technical Support Center: Synthesis of EIDD-036

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of EIDD-036. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this C-20 progesterone (B1679170) oxime.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential challenges in the oximation and oxidation steps.

Issue Potential Cause Troubleshooting Steps
Low to no product formation 1. Degraded hydroxylamine (B1172632) reagent: Hydroxylamine hydrochloride can degrade over time. 2. Suboptimal pH: The pH of the oximation reaction is critical. A pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity, while a pH that is too high can lead to side reactions.[1][2] 3. Incomplete reaction: The reaction may not have reached completion.1. Use fresh or properly stored hydroxylamine hydrochloride. 2. Buffer the reaction mixture to a pH between 4 and 5 using a suitable buffer, such as sodium acetate (B1210297).[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.[1]
Low yield of the desired this compound 1. Formation of E/Z isomers: Oxime formation at the C-20 position can result in a mixture of E and Z isomers, which may be difficult to separate and can lower the yield of the desired isomer.[3][4] 2. Side reactions during Oppenauer oxidation: Aldol (B89426) condensation of the acetone (B3395972) used as a hydride acceptor can occur, consuming the base and reducing the yield.[5] 3. Product loss during work-up and purification: this compound may have some solubility in the aqueous phase during extraction, or may be lost during chromatographic purification.1. Carefully perform chromatographic separation to isolate the desired isomer. Consider using a high-performance liquid chromatography (HPLC) method for analytical and small-scale preparative separations.[6] 2. Use anhydrous solvents and ensure the reaction is run under an inert atmosphere to minimize side reactions. 3. Minimize the volume of aqueous washes and use brine to reduce the solubility of the product in the aqueous layer. Optimize the column chromatography conditions (e.g., solvent system, silica (B1680970) gel activity) to improve separation and recovery.
Presence of multiple spots on TLC after reaction 1. Mixture of E/Z isomers: As mentioned, the product is likely a mixture of geometric isomers.[3][4] 2. Unreacted starting material: The reaction has not gone to completion. 3. Formation of byproducts: Side reactions may have occurred. For example, during the Oppenauer oxidation, byproducts from aldol condensation of acetone may be present.[5]1. The two spots likely correspond to the E and Z isomers of this compound. Their separation will be necessary. 2. Increase the reaction time or temperature (if appropriate) and continue to monitor by TLC. 3. Characterize the byproducts using techniques like NMR or mass spectrometry to identify their structure and adjust reaction conditions to minimize their formation.
Difficulty in separating E/Z isomers Similar polarity of isomers: The E and Z isomers of steroidal oximes often have very similar polarities, making their separation by column chromatography challenging.[2]1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[7] Gradient elution may be necessary. 2. Consider derivatization: In some cases, derivatizing the oxime hydroxyl group can alter the polarity of the isomers, allowing for easier separation. The derivatizing group can then be removed.[2] 3. Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent system can sometimes be effective in separating isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route for the synthesis of this compound starts from pregnenolone (B344588). The synthesis involves two key steps:

  • Oximation: Reaction of pregnenolone with hydroxylamine hydrochloride to form the C-20 oxime.

  • Oppenauer Oxidation: Selective oxidation of the 3β-hydroxyl group of the pregnenolone oxime to a ketone using a catalyst like aluminum isopropoxide in the presence of a hydride acceptor such as acetone. This step converts the A ring of the steroid into the α,β-unsaturated ketone found in progesterone.[5]

Q2: How can I monitor the progress of the oximation and Oppenauer oxidation reactions?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reactions.[1] Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot (or spots, in the case of E/Z isomers) indicate the progression of the reaction.

Q3: What is the expected E/Z isomer ratio for the C-20 oxime formation?

The formation of oximes from unsymmetrical ketones often leads to a mixture of E and Z isomers. The exact ratio can be influenced by steric hindrance around the carbonyl group and the reaction conditions. For steroidal oximes, it is common to obtain a mixture of isomers that require chromatographic separation.[3][4][6] The specific ratio for this compound synthesis may vary and should be determined experimentally, for example, by ¹H NMR spectroscopy.[6]

Q4: What are the key parameters to control during the Oppenauer oxidation step?

The Oppenauer oxidation is a reversible reaction. To drive the equilibrium towards the product, a large excess of the hydride acceptor (e.g., acetone) is typically used.[5] The reaction is also sensitive to moisture, so using anhydrous conditions is recommended. The choice of aluminum alkoxide catalyst (e.g., isopropoxide or t-butoxide) and the reaction temperature can also influence the reaction rate and yield.

Q5: What are the typical purification methods for this compound?

The primary method for purifying this compound is column chromatography on silica gel.[7] This is necessary to separate the desired product from unreacted starting materials, reaction byproducts, and to separate the E and Z isomers of the oxime. Recrystallization may also be employed as a final purification step if a crystalline solid is obtained.

Experimental Protocols

Protocol 1: Synthesis of Pregnenolone-20-oxime
  • To a solution of pregnenolone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).

  • Reflux the mixture and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Add cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum. The product is a mixture of E/Z isomers of pregnenolone-20-oxime.

Protocol 2: Synthesis of this compound (Progesterone-20-oxime) via Oppenauer Oxidation
  • Dissolve the crude pregnenolone-20-oxime (1 equivalent) in a mixture of anhydrous toluene (B28343) and acetone (in large excess, e.g., 10-20 equivalents).

  • Add aluminum isopropoxide (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the E and Z isomers of this compound.

Visualizations

Synthesis_Workflow Pregnenolone Pregnenolone Oximation Oximation (NH2OH.HCl, NaOAc, EtOH, Reflux) Pregnenolone->Oximation Preg_Oxime Pregnenolone-20-oxime (E/Z mixture) Oximation->Preg_Oxime Oppenauer Oppenauer Oxidation (Al(O-iPr)3, Acetone, Toluene, Reflux) Preg_Oxime->Oppenauer Crude_EIDD Crude this compound (E/Z mixture) Oppenauer->Crude_EIDD Purification Purification (Column Chromatography) Crude_EIDD->Purification EIDD_036 Pure this compound (Separated E/Z isomers) Purification->EIDD_036

Caption: Synthetic workflow for this compound from pregnenolone.

Oximation_Mechanism cluster_step1 Step 1: Nucleophilic attack cluster_step2 Step 2: Proton transfer cluster_step3 Step 3: Dehydration Ketone C=O (at C-20 of Pregnenolone) Intermediate1 Tetrahedral Intermediate Ketone->Intermediate1 + H2N-OH Hydroxylamine H2N-OH Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Oxime C=N-OH (E/Z isomers) Intermediate2->Oxime - H2O

Caption: Simplified mechanism of oxime formation at the C-20 position.

References

Technical Support Center: Overcoming Poor Bioavailability of EIDD-036 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-036. The focus is on addressing the challenges associated with its poor in vivo bioavailability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound after administration. This compound has poor aqueous solubility, leading to incomplete dissolution and absorption.1. Utilize a water-soluble prodrug: Consider using a prodrug of this compound, such as EIDD-1723 or a pH-responsive prodrug like compound 13l, which are designed for improved solubility and bioavailability.[1][2][3] 2. Optimize formulation: If using this compound directly, ensure the formulation is optimized for solubility. This may involve the use of co-solvents or other formulation strategies, though this is a significant challenge with this compound.[4]
Precipitation of the compound upon injection. The formulation is not stable, or the concentration of this compound exceeds its solubility in the vehicle upon administration.1. Switch to a highly water-soluble prodrug: EIDD-1723 has an aqueous solubility of over 150 mg/mL.[5] 2. Use a pH-responsive prodrug: These are designed to be stable in acidic solutions for formulation and convert to the active drug at physiological pH.[1][2][3]
Inconsistent results in efficacy studies. Variable bioavailability is leading to inconsistent exposure to the active compound.1. Adopt a prodrug strategy: Using a prodrug like EIDD-1723 or a pH-responsive prodrug can provide more consistent in vivo exposure to this compound.[1][2][6] 2. Monitor plasma concentrations: Correlate the observed efficacy with the measured plasma concentrations of this compound to ensure adequate exposure.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary therapeutic applications?

This compound is a C-20 oxime derivative of progesterone (B1679170).[1][2][3] It has shown neuroprotective properties and has been investigated as a potential therapeutic agent for traumatic brain injury (TBI).[1][2][3][4]

2. What are the main challenges in working with this compound in vivo?

The primary challenge with this compound is its poor aqueous solubility.[1][2][3][4] This poor solubility leads to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo and rendering it unsuitable for rapid administration, such as intravenous injection, which is often required in acute conditions like TBI.[1][2][3][5]

3. How can the poor bioavailability of this compound be overcome?

The most effective strategy to overcome the poor bioavailability of this compound is through the use of water-soluble prodrugs.[1][2][3][5] Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug, in this case, this compound.

4. What are the different types of this compound prodrugs available?

Several generations of this compound prodrugs have been developed to improve its solubility and in vivo delivery:

  • First-Generation Amino Acid Ester Prodrugs: These involved attaching water-soluble amino acid esters to the this compound molecule. While they improved solubility, they were often only moderately water-soluble and could be unstable.[3][5]

  • Second-Generation Phosphonooxymethyl (POM) Prodrug (EIDD-1723): This prodrug exhibits significantly higher aqueous solubility (>150 mg/mL) and stability.[5] It is rapidly converted to the active this compound in vivo.[6]

  • pH-Responsive Water-Soluble Prodrugs (e.g., compound 13l): This newer class of prodrugs is designed to be stable in acidic solutions, making them suitable for formulation, and then rapidly convert to this compound at physiological pH through enzyme-independent activation.[1][2][3]

5. How do I choose the right prodrug for my experiment?

The choice of prodrug depends on the specific requirements of your experiment:

  • For studies requiring high aqueous solubility and rapid conversion to the active drug, EIDD-1723 is a well-characterized option.[5][6]

  • For potentially improved in vivo exposure, the newer pH-responsive prodrugs like compound 13l have been shown to provide a twofold increase in exposure to this compound in rats compared to EIDD-1723.[1][2]

6. What is the mechanism of action of the pH-responsive prodrugs?

The pH-responsive prodrugs are designed with linkers that are stable at an acidic pH but become unstable and cleave at the physiological pH of the body (around 7.4). This cleavage is enzyme-independent and releases the active this compound.[1][2][3]

7. How should I handle and formulate this compound and its prodrugs for in vivo administration?

  • This compound: Due to its poor solubility, direct formulation is challenging. If necessary, it may require suspension in a suitable vehicle, but this can lead to variability.

  • EIDD-1723: Can be dissolved in aqueous solutions for administration.

  • pH-Responsive Prodrugs: These should be formulated in a mildly acidic vehicle to maintain stability before administration. Upon injection into the bloodstream, the physiological pH will trigger the release of this compound.[1][2][3]

Quantitative Data

Table 1: Solubility of this compound and its Prodrugs

CompoundTypeAqueous SolubilityReference
Progesterone (parent compound)NeurosteroidPoor[4]
This compoundC-20 Oxime DerivativePoor[1][2][3]
Amino Acid Prodrugs (e.g., 4 and 5)First-Generation ProdrugModerately Water-Soluble (172 and 146 µM, respectively)[5]
EIDD-1723POM Prodrug>150 mg/mL[5]
Compound 13lpH-Responsive ProdrugWater-Soluble[1][2]

Table 2: Pharmacokinetic Parameters of this compound Prodrugs in Rats

CompoundDose and RouteKey FindingReference
EIDD-1723Single i.m. injectionRapidly converted to the active metabolite this compound, demonstrating first-order elimination kinetics and ability to cross the blood-brain barrier.[6]
Compound 13lAdministration to ratsResulted in a twofold increase in exposure to this compound compared to EIDD-1723.[1][2]

Experimental Protocols

Protocol 1: General In Vivo Administration of an this compound Prodrug in a Rat Model of Traumatic Brain Injury

  • Drug Preparation:

    • For EIDD-1723, dissolve the required amount in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

    • For a pH-responsive prodrug like compound 13l, dissolve in a mildly acidic, sterile vehicle to ensure stability.

    • Prepare the formulation fresh on the day of the experiment.

  • Animal Model:

    • Use a validated rat model of TBI, such as bilateral cortical impact injury.[6]

  • Administration:

    • Administer the prepared prodrug solution via the desired route, for example, intramuscular (i.m.) or intravenous (i.v.) injection.

    • A typical dosing regimen might involve an initial dose shortly after TBI, followed by subsequent doses at specific time points (e.g., 1, 6, and 24 hours post-injury).[6]

  • Sample Collection:

    • Collect blood samples at various time points post-administration to determine the plasma concentration of this compound.

    • At the end of the study, perfuse the animals and collect brain tissue to measure brain concentrations of this compound.

Protocol 2: Quantification of this compound in Plasma and Brain Tissue

  • Sample Preparation:

    • Plasma: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate the drug.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer, followed by an extraction procedure to isolate the drug.

  • Analytical Method:

    • Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

  • Data Analysis:

    • Construct a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the experimental samples by comparing their response to the standard curve.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Visualizations

prodrug_metabolism cluster_formulation Formulation cluster_in_vivo In Vivo Prodrug (e.g., EIDD-1723 or pH-responsive prodrug) Prodrug (e.g., EIDD-1723 or pH-responsive prodrug) Active this compound Active this compound Prodrug (e.g., EIDD-1723 or pH-responsive prodrug)->Active this compound Metabolic Conversion (Enzymatic or pH-triggered) Therapeutic Effect (Neuroprotection) Therapeutic Effect (Neuroprotection) Active this compound->Therapeutic Effect (Neuroprotection)

Caption: Metabolic conversion of an this compound prodrug to its active form in vivo.

experimental_workflow TBI Model Induction TBI Model Induction Prodrug Administration Prodrug Administration TBI Model Induction->Prodrug Administration Behavioral and Functional Assessments Behavioral and Functional Assessments Prodrug Administration->Behavioral and Functional Assessments Pharmacokinetic Analysis Pharmacokinetic Analysis Prodrug Administration->Pharmacokinetic Analysis Efficacy Evaluation Efficacy Evaluation Behavioral and Functional Assessments->Efficacy Evaluation Plasma and Brain Tissue Collection Plasma and Brain Tissue Collection Pharmacokinetic Analysis->Plasma and Brain Tissue Collection LC-MS/MS Quantification LC-MS/MS Quantification Plasma and Brain Tissue Collection->LC-MS/MS Quantification LC-MS/MS Quantification->Efficacy Evaluation

Caption: Experimental workflow for evaluating this compound prodrugs in a TBI model.

decision_tree Need to overcome poor bioavailability of this compound? Need to overcome poor bioavailability of this compound? Use a water-soluble prodrug Use a water-soluble prodrug Need to overcome poor bioavailability of this compound?->Use a water-soluble prodrug Yes Direct formulation of this compound (High variability risk) Direct formulation of this compound (High variability risk) Need to overcome poor bioavailability of this compound?->Direct formulation of this compound (High variability risk) No Require rapid administration and well-established properties? Require rapid administration and well-established properties? Use a water-soluble prodrug->Require rapid administration and well-established properties? Use EIDD-1723 (POM prodrug) Use EIDD-1723 (POM prodrug) Require rapid administration and well-established properties?->Use EIDD-1723 (POM prodrug) Yes Aim for potentially higher in vivo exposure? Aim for potentially higher in vivo exposure? Require rapid administration and well-established properties?->Aim for potentially higher in vivo exposure? No Use a pH-responsive prodrug (e.g., compound 13l) Use a pH-responsive prodrug (e.g., compound 13l) Aim for potentially higher in vivo exposure?->Use a pH-responsive prodrug (e.g., compound 13l) Yes

Caption: Decision tree for selecting an this compound formulation strategy.

References

EIDD-036 Blood-Brain Barrier Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the optimization of EIDD-036 delivery across the blood-brain barrier (BBB). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the central nervous system (CNS) important?

A1: this compound is a synthetic, water-soluble analog of the neurosteroid progesterone (B1679170).[1] It is the active metabolite of prodrugs like EIDD-1723, designed to leverage the neuroprotective properties of progesterone for conditions such as traumatic brain injury (TBI).[1][2][3] Effective delivery across the BBB is crucial because this barrier significantly limits the entry of most therapeutic agents into the brain, and this compound must reach the CNS to exert its neuroprotective effects.[4][5]

Q2: What are the main challenges associated with this compound delivery to the brain?

A2: The primary challenge stems from the inherent properties of its parent compound, progesterone, which has poor aqueous solubility.[3][6][7] This limits formulation and dosing strategies suitable for rapid administration, especially in acute situations like TBI. While this compound itself is more water-soluble than progesterone, optimizing its transport across the tightly regulated BBB remains a key hurdle. Furthermore, like many CNS drug candidates, it may be subject to efflux transporters at the BBB, which actively pump substances out of the brain.[8]

Q3: What is a prodrug strategy and how is it applied to this compound?

A3: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is used to overcome pharmaceutical challenges like poor solubility or limited permeability. For this compound, several prodrugs have been developed:

  • EIDD-1723: A phosphate (B84403) ester prodrug that improves water solubility by over 100-fold compared to progesterone.[3][7] It is rapidly converted to the active this compound in the body.[3]

  • pH-Responsive Prodrugs (e.g., compound 13l): These are newer-generation prodrugs designed for enzyme-independent activation. They are stable in acidic solutions (for storage) but rapidly convert to this compound at physiological pH (around 7.4), offering a twofold increase in exposure compared to EIDD-1723.[2][9]

Q4: How does the prodrug approach facilitate BBB penetration?

A4: The prodrug strategy enhances systemic delivery and bioavailability. By increasing the aqueous solubility, these prodrugs can be administered more effectively (e.g., via injection), leading to higher plasma concentrations.[3][10] Once in circulation, the prodrug is converted to this compound, which has the necessary physicochemical properties to cross the BBB and enter the brain parenchyma.[3]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Low or undetectable concentrations of this compound in brain tissue despite systemic administration of a prodrug.

  • Potential Cause 1: Inefficient Prodrug Conversion. The prodrug may not be converting to this compound at the expected rate in your model system.

    • Suggested Solution: Perform a pharmacokinetic study to measure the plasma concentrations of both the prodrug and this compound over time. This will help you determine the conversion rate and half-life of the prodrug. For pH-sensitive prodrugs, ensure the physiological pH is maintained.[9]

  • Potential Cause 2: Rapid Efflux from the Brain. this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the brain.[8][11][12]

    • Suggested Solution: Conduct an in vitro transwell assay with an appropriate BBB cell line (e.g., primary brain endothelial cells co-cultured with astrocytes).[4][13] Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests active efflux. Consider co-administration with known efflux pump inhibitors like GF120918 (Elacridar) in your in vitro or in vivo experiments to confirm.[11]

  • Potential Cause 3: Poor BBB Permeability. The intrinsic permeability of this compound might be lower than required.

    • Suggested Solution: Use a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) as a first-pass, high-throughput screen to assess passive diffusion potential.[14] Follow this with a more complex in vitro BBB model that includes tight junctions to measure transendothelial electrical resistance (TEER) and permeability.[15][16]

  • Potential Cause 4: Issues with Brain Tissue Processing. The analyte may be degrading during the homogenization or extraction process.

    • Suggested Solution: Ensure tissue homogenization is performed on ice, immediately followed by protein precipitation with an organic solvent like methanol (B129727) or acetonitrile (B52724) to minimize enzymatic degradation.[17][18][19] Use validated analytical methods, such as LC-MS/MS, for quantification.[17][20]

start Problem: Low this compound in Brain check_plasma Step 1: Analyze Plasma Are Prodrug & this compound levels adequate? start->check_plasma check_permeability Step 2: Assess Permeability Is in vitro BBB transport (Papp) sufficient? check_plasma->check_permeability Yes sol_formulation Solution: Optimize formulation, dose, or route of administration. Verify prodrug conversion kinetics. check_plasma->sol_formulation No check_efflux Step 3: Check Efflux Is the efflux ratio > 2 in bidirectional assay? check_permeability->check_efflux Yes sol_permeability Solution: Re-evaluate this compound structure. Consider permeability enhancers or alternative delivery vectors. check_permeability->sol_permeability No check_stability Step 4: Verify Stability Is the compound stable during tissue processing? check_efflux->check_stability No sol_efflux Solution: Co-administer with an efflux pump inhibitor. Modify drug to reduce efflux transporter affinity. check_efflux->sol_efflux Yes sol_processing Solution: Refine tissue homogenization and extraction protocol. Use protease inhibitors. check_stability->sol_processing No end_node Resolution: Optimized Brain Delivery check_stability->end_node Yes sol_formulation->end_node sol_permeability->end_node sol_efflux->end_node sol_processing->end_node

Caption: Troubleshooting workflow for low this compound brain concentration.

Problem 2: High variability in results from in vivo rodent studies.

  • Potential Cause 1: Inconsistent Dosing. Improper formulation can lead to inconsistent dosing, especially for compounds with solubility challenges.

    • Suggested Solution: For prodrugs like EIDD-1723 or 13l, ensure they are fully dissolved before administration.[2][3] Validate the stability of your formulation over the course of the experiment. Use precise administration techniques (e.g., intramuscular, intravenous) and ensure consistent volumes based on animal weight.

  • Potential Cause 2: Biological Variability. Age, sex, and health status of the animals can significantly impact drug metabolism and BBB integrity.

    • Suggested Solution: Use animals from a single, reputable supplier. Standardize the age and weight of the animals used in your cohorts. Unless sex differences are a variable of interest, use animals of a single sex. Ensure consistent housing and handling conditions.

Problem 3: In vitro BBB model shows high permeability, but in vivo results are poor.

  • Potential Cause 1: Model Mismatch. Simple in vitro models may lack the complexity of the in vivo BBB.[21] For example, they may not adequately express efflux transporters or have the same degree of tight junction integrity.

    • Suggested Solution: Transition from simple monolayer cultures to more complex co-culture (with astrocytes and pericytes) or triple-culture models, which better mimic the in vivo environment and show better correlation with in vivo data.[4][22] Measure TEER to ensure barrier integrity before each experiment.

  • Potential Cause 2: Plasma Protein Binding. High binding of this compound to plasma proteins (like albumin) can reduce the fraction of free drug available to cross the BBB. In vitro models often lack these proteins.

    • Suggested Solution: Determine the plasma protein binding percentage of this compound using techniques like equilibrium dialysis. Incorporate physiological concentrations of albumin into the apical (blood-side) chamber of your in vitro model to better simulate in vivo conditions.

Data Presentation

Table 1: Aqueous Solubility of Progesterone and its Analogs

CompoundTypeReported Aqueous SolubilityFold Increase vs. ProgesteroneReference
ProgesteroneParent NeurosteroidLow / Poor-[3][6]
This compoundActive MetaboliteWater-solubleNot specified, but improved[1]
EIDD-1723Phosphate Prodrug>100-fold higher than Progesterone>100x[3][7]
Compound 13lpH-Responsive ProdrugWater-solubleNot specified, but designed for solubility[2][9]

Table 2: Pharmacokinetic Parameters of EIDD-1723 / this compound in Rats (Single i.m. Injection)

ParameterEIDD-1723 (Prodrug)This compound (Active Metabolite)Reference
Kinetics Rapidly converted to this compoundDemonstrates first-order elimination[3]
BBB Penetration Not ApplicableConfirmed ability to cross the BBB[3]
Exposure vs. Newer Prodrugs BaselineCompound 13l administration resulted in a twofold increase in this compound exposure[2][9]

Experimental Protocols & Workflows

cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis formulation 1. Prodrug Formulation & Stability Assay pampa 2. PAMPA-BBB Assay (Passive Permeability) formulation->pampa transwell 3. In Vitro BBB Model (Transwell Co-culture) pampa->transwell efflux 4. Bidirectional Transport (Efflux Assessment) transwell->efflux pk_study 5. Rodent PK Study (Plasma & Brain Samples) efflux->pk_study quant 6. LC-MS/MS Quantification of Prodrug & this compound pk_study->quant pd_study 7. Pharmacodynamic Study (e.g., TBI Model) quant->pd_study analysis 8. Calculate PK Parameters & Brain/Plasma Ratio pd_study->analysis correlation 9. Correlate In Vitro & In Vivo Data analysis->correlation optimize 10. Optimize Delivery Strategy correlation->optimize

Caption: General experimental workflow for optimizing this compound BBB delivery.

Protocol 1: In Vitro BBB Permeability Assay (Transwell Co-culture Model)

This protocol is adapted from methodologies used for establishing robust in vitro BBB models.[4][13][16]

  • Cell Culture:

    • Culture primary rat brain endothelial cells on the apical side (in the insert) of a Transwell® permeable support (0.4 µm pore size).

    • Culture primary rat astrocytes on the basolateral side (in the well plate).

    • Allow the cells to co-culture for several days to form a confluent monolayer with tight junctions.

    • Optionally, add hydrocortisone (B1673445) to the medium to further tighten the junctions.[16]

  • Barrier Integrity Check:

    • Before the transport experiment, measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be high and stable (e.g., >150 Ω·cm²), indicating a tight barrier.

    • Confirm low permeability to a paracellular marker like Lucifer yellow or a fluorescently-labeled dextran.

  • Transport Experiment:

    • Replace the medium in both compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound prodrug to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a small sample from the basolateral (receiver) chamber.

    • Replenish the receiver chamber with fresh buffer to maintain sink conditions.

    • At the end of the experiment, collect samples from both chambers.

  • Analysis:

    • Quantify the concentration of the prodrug and/or this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS

This protocol outlines a general procedure for sample preparation and analysis.[17][18][20]

  • Tissue Collection and Homogenization:

    • Euthanize the animal at the designated time point post-dose and immediately perfuse with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and weigh it.

    • Homogenize the tissue sample in an ice-cold buffer (e.g., PBS) using a mechanical homogenizer.

  • Protein Precipitation and Extraction:

    • To a known volume of brain homogenate, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant, which contains the extracted analyte.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective method using a suitable column (e.g., C18) and mobile phase for chromatographic separation.[17]

    • Optimize mass spectrometry parameters for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

    • Generate a calibration curve using standard solutions of known concentrations prepared in blank brain homogenate to account for matrix effects.

    • Calculate the concentration of this compound in the original tissue sample (e.g., in ng/g of tissue).

References

EIDD-036 Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EIDD-036 in solution.

Introduction to this compound

This compound, also known as EPRX-036, is a water-soluble analog of the neurosteroid progesterone (B1679170). It is the active metabolite of the prodrug EIDD-1723 and has been investigated for its potential therapeutic effects in traumatic brain injury (TBI). A primary challenge in the research and development of this compound is its limited aqueous solubility, which can impact its stability in experimental solutions and the development of formulations. To address this, various prodrugs have been designed to improve its solubility and pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in solution?

A1: The main challenge is the poor aqueous solubility of this compound. This can lead to precipitation of the compound in aqueous buffers, especially at physiological pH, resulting in inaccurate concentration measurements and reduced biological activity in in-vitro and in-vivo experiments.

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, in your aqueous buffer can significantly improve solubility. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.

  • pH adjustment: The solubility of this compound may be pH-dependent. Experimenting with different pH values of your buffer system could identify a range where solubility is improved.

  • Use of prodrugs: For in-vivo studies, utilizing a water-soluble prodrug of this compound, such as pH-responsive carbamate (B1207046) prodrugs, can be an effective strategy. These prodrugs are designed to be more soluble and convert to the active this compound under physiological conditions.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C. For long-term storage, aliquoting the solution and storing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What factors can affect the stability of this compound in solution?

A4: The stability of this compound can be influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light may cause photodegradation. It is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution or during dilution in aqueous buffer. Poor aqueous solubility of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the stock solution, ensuring the final concentration in the assay remains non-toxic to cells. - Prepare a fresh stock solution and ensure complete dissolution before further dilution. - Consider using a different buffer system or adjusting the pH. - For in-vivo studies, consider using a more soluble prodrug form of this compound.
Inconsistent or lower-than-expected biological activity. - Degradation of this compound in the experimental solution. - Inaccurate concentration due to precipitation.- Prepare fresh solutions before each experiment. - Protect solutions from light and store at appropriate temperatures. - Perform a stability study under your specific experimental conditions to determine the degradation rate. - Quantify the concentration of this compound in your final solution using a validated analytical method like HPLC.
Appearance of unknown peaks in HPLC analysis of the this compound solution. Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products. - Compare the chromatograms of fresh and aged solutions to track the formation of degradation peaks. - Adjust storage and handling conditions to minimize degradation.

Experimental Protocols

General Protocol for Preparing this compound Solutions

Given the poor water solubility of this compound, a common approach for preparing solutions for in-vitro assays is to use a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder in a sterile, amber vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice to achieve the final desired concentration for your experiment.

    • Important: When diluting, add the stock solution to the aqueous buffer and mix immediately to prevent precipitation. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%) to minimize solvent effects on biological systems.

Protocol for Stability Testing of this compound in Solution (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to analyze the samples.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Dilute the sample to a suitable concentration with the mobile phase of the HPLC system.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.

  • Identify and quantify any degradation products formed.

General Stability-Indicating HPLC Method for Progesterone and its Analogs

While a specific validated HPLC method for this compound is not publicly available, the following method for progesterone can be used as a starting point for method development and validation.[2][3]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 80:20 v/v) or Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at approximately 241-245 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following table provides a template for summarizing quantitative stability data for this compound under different stress conditions.

Stress Condition Duration (hours) % this compound Remaining Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, 60°C2
8
24
3% H₂O₂, RT2
8
24
80°C24
72
UV Light (254 nm)8
24

Visualizations

Neuroprotective Signaling Pathway of Progesterone Analogs

Progesterone and its analogs, like this compound, are thought to exert their neuroprotective effects through multiple signaling pathways. A key mechanism involves the induction of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates pro-survival pathways such as PI3K/Akt and MAPK/ERK.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Progesterone_Analogue Progesterone Analogue (e.g., this compound) PR Progesterone Receptor (membrane/intracellular) Progesterone_Analogue->PR Binds to BDNF_Induction BDNF Gene Transcription & Translation PR->BDNF_Induction Activates TrkB TrkB Receptor PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Akt Akt PI3K->Akt Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis MAPK_ERK->Anti_Apoptosis BDNF_Release BDNF Release BDNF_Induction->BDNF_Release BDNF_Release->TrkB Activates Neuroprotection Neuroprotection & Cell Survival Anti_Apoptosis->Neuroprotection

Caption: Neuroprotective signaling of progesterone analogues.

General Workflow for this compound Stability Testing

This workflow outlines the key steps in assessing the stability of this compound in a given solution.

G start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by Stability- Indicating HPLC sample->hplc data Quantify this compound & Degradants hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for this compound stability assessment.

Logical Relationship for Troubleshooting Solubility Issues

This diagram illustrates the decision-making process for addressing solubility problems with this compound.

G start Precipitation Observed? co_solvent Increase Co-solvent %? start->co_solvent Yes solution_clear Solution is Clear start->solution_clear No change_buffer Change Buffer or pH? co_solvent->change_buffer No co_solvent->solution_clear Yes change_buffer->solution_clear Yes in_vivo For In-Vivo Study? change_buffer->in_vivo No use_prodrug Use Prodrug? use_prodrug->solution_clear Yes in_vivo->use_prodrug Yes in_vivo->solution_clear No

Caption: Troubleshooting this compound solubility.

References

Technical Support Center: Enhancing the Shelf-Life of EIDD-036 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EIDD-036, a progesterone (B1679170) 20-oxime neurosteroid analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and extending the shelf-life of this compound compounds during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many steroid oxime compounds, the stability of this compound can be influenced by several factors, including:

  • pH: this compound's prodrugs have shown stability in acidic solutions, while converting to the active form at physiological pH.[1][2] The oxime group may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photolytic degradation.

  • Oxidation: The steroid structure may be susceptible to oxidative degradation.

Q2: What are the visual indicators of this compound degradation?

A2: Visual signs of degradation in a solid sample can include a change in color or appearance of the powder. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for accurate assessment.

Q3: What are the recommended storage conditions for this compound?

A3: While specific long-term stability data for this compound is not extensively published, based on the general stability of steroid compounds, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh and protect them from light. If short-term storage of a solution is necessary, it should be kept at refrigerated temperatures (2-8 °C) and protected from light.

Q4: Can I use antioxidants to improve the stability of my this compound formulation?

A4: Yes, the use of antioxidants can be a viable strategy to prevent oxidative degradation of steroid compounds.[3] Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3] The choice and concentration of the antioxidant should be optimized for your specific formulation and experimental conditions.

Q5: Is lyophilization a suitable method for long-term storage of this compound?

A5: Lyophilization, or freeze-drying, is a common technique used to enhance the stability and extend the shelf-life of pharmaceutical compounds, including steroids.[4][5][6] It removes water from the product, which can prevent hydrolytic degradation.[6][7] If you are considering long-term storage, developing a lyophilized powder of this compound could be an effective strategy.

Troubleshooting Common Experimental Issues

Issue Possible Cause Troubleshooting Steps
Inconsistent results in bioassays Degradation of this compound in the experimental medium.1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). 3. Consider using a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of the active compound before and after the experiment.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.1. Protect samples from light and heat. 2. Ensure the mobile phase and diluents are at an appropriate pH to minimize degradation. 3. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Low recovery of this compound from a formulation Adsorption to container surfaces or degradation.1. Use silanized glass or low-binding polymer containers. 2. Evaluate the stability of this compound in the presence of all formulation excipients. 3. Optimize the formulation by adding stabilizing agents such as antioxidants or cyclodextrins.

Data Presentation: Enhancing Stability

While specific quantitative data for this compound is limited in the public domain, the following table summarizes general strategies and excipients used to enhance the stability of steroid-based compounds.

Stabilization Strategy Excipient/Method Mechanism of Action Relevant Steroid Classes
Protection from Oxidation Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Ascorbic Acid, α-TocopherolAct as free radical scavengers, preventing oxidative degradation.[3]Corticosteroids, Progestins, Estrogens
Protection from Hydrolysis Lyophilization (Freeze-drying)Removes water, preventing acid or base-catalyzed hydrolysis.[6][7]All steroid classes
Protection from Photodegradation UV-absorbing excipients (e.g., Benzophenone-3), Amber vials/containersAbsorb UV radiation to prevent photolytic cleavage of chemical bonds.[3]Corticosteroids and other light-sensitive steroids
Improving Solubility & Stability Cyclodextrins, Polymers (e.g., HPMCAS, PVP)Form inclusion complexes or solid dispersions, which can protect the drug from degradation and improve solubility.Progesterone and other poorly soluble steroids
pH Control Buffering agents (e.g., citrate, phosphate)Maintain the pH of a solution in a range where the drug is most stable.All steroid classes in solution

Experimental Protocols

1. Forced Degradation Study Protocol for this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

2. Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 240-250 nm for the progesterone scaffold).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data Identify Degradation Products Identify Degradation Products data->Identify Degradation Products

Caption: Workflow for a forced degradation study of this compound.

Potential_Degradation_Pathways cluster_degradation Degradation Products EIDD036 This compound (Progesterone 20-Oxime) hydrolysis Hydrolysis Product (e.g., Progesterone) EIDD036->hydrolysis  Acid/Base, Water oxidation Oxidation Products (e.g., Epoxides) EIDD036->oxidation  Oxidizing Agents photolysis Photodegradation Products EIDD036->photolysis  UV/Visible Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: EIDD-036 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of EIDD-036. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

I. Synthesis Overview & Experimental Workflow

This compound, a C-20 oxime derivative of progesterone (B1679170), is synthesized from commercially available pregnenolone (B344588) in a two-step process. The general workflow involves an oximation reaction followed by an Oppenauer oxidation.

Caption: General two-step synthesis workflow for this compound.

II. Detailed Experimental Protocols

The following protocols are based on established synthetic methods for progesterone analogs.

Step 1: Synthesis of (E/Z)-pregn-5-en-3β-ol-20-one oxime (Pregnenolone-20-oxime)
ParameterValue/Condition
Starting Material Pregnenolone
Reagents Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270)
Solvent Ethanol (B145695)
Temperature Reflux
Reaction Time 4-6 hours
Work-up Aqueous work-up
Purification Recrystallization from ethanol
Typical Yield 85-95%

Procedure:

  • Dissolve pregnenolone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain a mixture of (E/Z)-pregnenolone-20-oxime.

Step 2: Synthesis of (E/Z)-pregn-4-ene-3,20-dione-20-oxime (this compound)
ParameterValue/Condition
Starting Material (E/Z)-pregn-5-en-3β-ol-20-one oxime
Reagents Aluminum isopropoxide
Hydride Acceptor Cyclohexanone (B45756)
Solvent Toluene (B28343)
Temperature Reflux
Reaction Time 1-2 hours
Work-up Quenching with Rochelle's salt solution
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate (B1210297) gradient)
Typical Yield 60-75%

Procedure:

  • To a solution of (E/Z)-pregnenolone-20-oxime (1 equivalent) in dry toluene, add cyclohexanone (10 equivalents).

  • Heat the mixture to reflux and remove any residual water via a Dean-Stark trap.

  • Add a solution of aluminum isopropoxide (1 equivalent) in dry toluene dropwise over 15 minutes.

  • Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Rochelle's salt.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield this compound as a mixture of E/Z isomers.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound, impacting the overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the synthesis of this compound?

A1: A primary challenge is controlling the stereoselectivity of the oxime formation at the C-20 position, which typically results in a mixture of E and Z isomers.[1][2] Separating these isomers can be difficult and may require careful column chromatography or specialized techniques like HPLC.[1] Another significant challenge is ensuring the Oppenauer oxidation in the second step proceeds to completion without side reactions.[3]

Q2: Why is the Oppenauer oxidation used in the second step?

A2: The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols to ketones, which is necessary to convert the 3β-hydroxyl group of the pregnenolone backbone to the 3-keto group of the progesterone scaffold.[3] It is particularly useful for substrates with other sensitive functional groups that might not be compatible with harsher oxidizing agents.[3]

Q3: Can the E and Z isomers of this compound be separated?

A3: Yes, the E and Z isomers can be separated, although it can be challenging. Normal phase HPLC is a reported method for separating steroid oxime isomers.[1] The choice of solvent system and stationary phase is critical for achieving good resolution.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Oximation) - Incomplete reaction.- Loss of product during work-up or recrystallization.- Ensure anhydrous conditions if using a non-aqueous solvent system.- Monitor the reaction closely by TLC until the starting material is consumed.- Optimize the recrystallization solvent and conditions to minimize product loss.
Low yield in Step 2 (Oppenauer Oxidation) - Incomplete reaction.- Deactivation of the aluminum isopropoxide catalyst by moisture.- Side reactions such as aldol (B89426) condensation.[3]- Ensure all reagents and solvents are strictly anhydrous.- Use a freshly opened or properly stored bottle of aluminum isopropoxide.- Use a large excess of the hydride acceptor (e.g., cyclohexanone) to drive the equilibrium towards the product.[3]- Maintain the reaction at a gentle reflux to avoid decomposition.
Formation of multiple byproducts - Impure starting materials.- Side reactions during oximation or oxidation.- Decomposition of the product during work-up or purification.- Use highly pure starting materials.- Carefully control reaction temperatures.- Minimize the time the product is exposed to acidic or basic conditions during work-up.
Difficulty in separating E/Z isomers - Inappropriate chromatographic conditions.- Use a high-resolution normal phase HPLC column.[1]- Experiment with different solvent systems (e.g., hexane/isopropanol, hexane/ethyl acetate) to optimize separation.[1]

IV. Logical Relationship Diagram

The following diagram illustrates the logical dependencies and considerations for optimizing the yield of this compound synthesis.

Yield_Optimization_Logic cluster_step1 Step 1: Oximation cluster_step2 Step 2: Oppenauer Oxidation S1_Yield High Oximation Yield S1_Purity High Purity of Pregnenolone-20-oxime S1_Yield->S1_Purity S2_Yield High Oxidation Yield S1_Purity->S2_Yield Input Quality S1_Reagents Purity of Pregnenolone & Reagents S1_Reagents->S1_Yield S1_Conditions Optimized Reaction Conditions (Temp, Time) S1_Conditions->S1_Yield S1_Workup Efficient Work-up & Recrystallization S1_Workup->S1_Purity S2_Purity High Purity of this compound S2_Yield->S2_Purity Final_Yield Improved Overall Yield of this compound S2_Purity->Final_Yield Final Product S2_Anhydrous Strictly Anhydrous Conditions S2_Anhydrous->S2_Yield S2_Catalyst Active Al(OiPr)3 Catalyst S2_Catalyst->S2_Yield S2_Acceptor Sufficient Hydride Acceptor S2_Acceptor->S2_Yield S2_SideReactions Minimization of Side Reactions S2_SideReactions->S2_Purity

Caption: Key factors influencing the yield of this compound synthesis.

References

Validation & Comparative

EIDD-036 vs. Progesterone for Traumatic Brain Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the neuroprotective efficacy of EIDD-036 and progesterone (B1679170) in the context of Traumatic Brain Injury (TBI), supported by preclinical and clinical data.

This guide provides a detailed comparison of this compound, a synthetic analog of progesterone, and progesterone itself for the treatment of Traumatic Brain Injury (TBI). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, mechanisms of action, and clinical trial outcomes.

Overview and Rationale

Progesterone, a naturally occurring steroid hormone, has been extensively studied for its neuroprotective properties following TBI. It exerts its effects through multiple mechanisms, including reducing inflammation, limiting cerebral edema, and preventing neuronal cell death.[1][2] Despite promising results in numerous preclinical studies across 22 different injury models and four separate animal species, progesterone failed to demonstrate significant benefits in large-scale Phase III human clinical trials.[1][3][4] This discrepancy has spurred the development of novel progesterone analogs, such as this compound, with the aim of improving upon the therapeutic potential of the parent compound. This compound, the C-20 oxime of progesterone, has been shown to be neuroprotective in animal models of TBI.[5] A significant challenge with progesterone is its poor water solubility, which complicates its rapid administration in emergency situations.[6] To address this, water-soluble prodrugs of this compound, such as EIDD-1723 and compound 13l, have been developed to enhance solubility and in vivo exposure.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its prodrugs compared to progesterone in animal models of TBI.

Table 1: Efficacy in Reducing Cerebral Edema

CompoundAnimal ModelDosageRoute of AdministrationReduction in Cerebral Edema (%)Reference
Progesterone Rat (Bilateral Cortical Contusion)Not SpecifiedNot Specified62[7]
This compound (as prodrug EIDD-1723) Rat (Bilateral Cortical Impact Injury)10 mg/kgIntramuscularSignificant reduction (exact % not stated)[6]
This compound (as prodrug 13l) Rat (TBI model)Not SpecifiedNot SpecifiedSignificant decrease[5]
Progesterone Aged Rat (Bilateral Cortical Contusions)16 mg/kgNot SpecifiedSignificant reduction[8]

Table 2: Functional Outcome Improvements

CompoundAnimal ModelFunctional TestOutcomeReference
Progesterone Rat (Bilateral Cortical Impact Injury)Grip strength, sensory neglect, spatial learningImproved recovery[6]
EIDD-1723 Rat (Bilateral Cortical Impact Injury)Grip strength, sensory neglect, spatial learningImproved recovery, as well as or better than progesterone[6]
Progesterone Aged Rat (Bilateral Cortical Contusions)Locomotor activityImproved locomotor outcomes[8]

Table 3: Clinical Trial Outcomes for Progesterone

Clinical TrialPhaseNumber of PatientsKey FindingReference
ProTECT III III882No significant benefit compared to placebo. Favorable outcomes: 51% (progesterone) vs. 56% (placebo).[3]
SYNAPSE IIINot specifiedNo statistically significant differences between progesterone and placebo groups on the primary outcome (Glasgow Outcome Scale-Extended).[4]
Xiao et al. Not specifiedNot specifiedDecreased mortality and improved functional outcome in patients with severe TBI.[9]
Meta-analysis of RCTs N/AMultiple studiesSignificantly lower mortality within 3 months for progesterone-treated patients. No significant difference in mortality at 6 months.[10]

Experimental Protocols

Animal Models of TBI
  • Bilateral Cortical Impact Injury (Rat): As described in the study evaluating EIDD-1723, rats underwent a surgical procedure to induce a bilateral cortical impact injury. Following the injury, animals were administered either EIDD-1723 or progesterone intramuscularly at 1, 6, and 24 hours post-injury, and then daily for the next 6 days with a tapering of the last two doses.[6]

  • Marmarou Method (Rat): To induce diffuse TBI in ovariectomized rats, the Marmarou method was utilized. Progesterone (1.7 mg/kg) or a vehicle was administered 30 minutes after the induction of TBI.[11]

  • Bilateral Medial Frontal Cortex Injury (Rat): Rats received a bilateral injury to the medial frontal cortex. Treatments with progesterone, allopregnanolone (B1667786) (a metabolite of progesterone), or the enantiomer of progesterone were administered at 1, 6, 24, and 48 hours post-injury.[12]

Outcome Measures
  • Cerebral Edema: Brain water content was assessed at specific time points post-injury (e.g., 24 or 48 hours) by measuring the wet and dry weight of the brain tissue.[6][8]

  • Functional Recovery:

    • Motor Function: Grip strength tests were used to assess forelimb strength.[6]

    • Sensory Function: Sensory neglect was evaluated to determine deficits in sensory perception.[6]

    • Spatial Learning: Morris water maze or similar tasks were employed to assess cognitive function related to spatial learning and memory.[6]

    • Locomotor Activity: Open-field tests were used to measure general locomotor activity.[8]

  • Histological Analysis: Brain tissue was processed to determine lesion size and to assess for markers of inflammation, apoptosis, and reactive gliosis.[6][12]

  • Biochemical Assays: Western blotting and other assays were used to measure the expression of inflammatory cytokines (e.g., IL-6, TNF-α), apoptotic factors (e.g., activated caspase-3), and antioxidant enzymes.[8][12]

Mechanism of Action and Signaling Pathways

Progesterone's neuroprotective effects are pleiotropic, meaning it acts on multiple pathways simultaneously.[7] this compound, as an analog, is believed to share some of these mechanisms, though further research is needed for a complete understanding.

Progesterone Signaling Pathways

Progesterone exerts its effects through both classical and non-classical signaling pathways.

  • Classical (Genomic) Pathway: Progesterone binds to the nuclear progesterone receptor (nPR), which then translocates to the nucleus to regulate gene expression.[13]

  • Non-Classical (Non-Genomic) Pathways:

    • PI3K/Akt Pathway: Progesterone can activate the PI3K/Akt signaling pathway, which is crucial for cell survival and inhibition of apoptosis.[11][14]

    • MAPK and Ras Signaling Pathways: These pathways are also implicated in progesterone's mechanism to reduce neuronal apoptosis and improve neurological function.[14]

    • Mitochondrial Stabilization: Progesterone can inhibit pro-apoptotic enzymes like cytochrome c and activated caspase-3, thereby preserving mitochondrial integrity.[1]

    • GABA-A Receptor Modulation: Progesterone's metabolite, allopregnanolone, is a potent positive allosteric modulator of the GABA-A receptor, which contributes to its neuroprotective effects.[13]

    • Anti-inflammatory Action: Progesterone suppresses the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1]

Caption: Progesterone signaling pathways in neuroprotection.

This compound and Prodrug Activation

The primary innovation of this compound and its prodrugs lies in their improved pharmaceutical properties.

EIDD_Prodrug_Activation cluster_administration Administration cluster_conversion In Vivo Conversion cluster_active_drug Active Drug cluster_action Mechanism of Action EIDD_1723 EIDD-1723 (Water-soluble prodrug) Conversion Rapid Conversion EIDD_1723->Conversion Compound_13l Compound 13l (pH-responsive prodrug) Compound_13l->Conversion EIDD_036 This compound (Active Metabolite) Conversion->EIDD_036 Neuroprotection Neuroprotection (e.g., Reduced Edema) EIDD_036->Neuroprotection

Caption: Workflow of EIDD prodrug activation and action.

Discussion and Future Directions

The preclinical data for this compound and its water-soluble prodrugs are promising, demonstrating efficacy in reducing cerebral edema and improving functional outcomes in animal models of TBI, at levels comparable or superior to progesterone.[6] The enhanced solubility and pharmacokinetic profile of these prodrugs represent a significant advantage, potentially allowing for more rapid and effective administration in acute care settings.[6]

However, the failure of progesterone in large-scale human clinical trials, despite robust preclinical evidence, serves as a critical cautionary tale.[3][4] The reasons for this translational failure are likely multifactorial, including the heterogeneity of TBI in humans, differences in drug metabolism between species, and the timing and dosage of administration.

Future research on this compound should focus on:

  • Direct, head-to-head preclinical comparisons with progesterone across a wider range of TBI models and outcome measures.

  • In-depth investigation of the pharmacokinetics and pharmacodynamics of this compound in larger animal models to better predict human responses.

  • Elucidation of the specific molecular targets and signaling pathways of this compound to understand if its mechanism of action differs significantly from progesterone.

  • Careful design of any potential clinical trials , taking into account the lessons learned from the progesterone trials, with particular attention to patient stratification and appropriate endpoints.

References

A Comparative Guide to EIDD-036 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor in the fight against the devastating consequences of neurological injuries and diseases. This guide provides a comparative overview of EIDD-036, a novel progesterone (B1679170) analog, alongside other established and emerging neuroprotective agents. The information is presented to facilitate an objective assessment of their performance based on available experimental data.

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of this compound (and its parent compound, progesterone) and other selected neuroprotective agents in preclinical models of traumatic brain injury (TBI) and stroke. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary across different studies.

Table 1: Comparison of Neuroprotective Efficacy in Preclinical Traumatic Brain Injury (TBI) Models

AgentAnimal ModelKey Efficacy EndpointsQuantitative Results
This compound (via prodrug EIDD-1723) Rat (Bilateral Cortical Impact Injury)Cerebral EdemaSignificantly reduced cerebral edema compared to vehicle.[1]
Functional Recovery (Motor, Sensory, Spatial Learning)Improved recovery from motor, sensory, and spatial learning deficits, performing as well as or better than native progesterone.[1]
Progesterone Rat (Bilateral Cortical Impact Injury)Cerebral EdemaReduced brain edema.[2]
Lesion VolumeReduced lesion volume.[2]
Functional Recovery (Veterinary Coma Scale)Increased Veterinary Coma Scale (VCS) scores at 4 and 24 hours post-TBI.
Inflammatory Cytokines (TNF-α, IL-1β)Reduced levels of TNF-α and IL-1β.
Allopregnanolone (B1667786) Rat (Bilateral Frontal Cortex Contusion)Apoptosis (Caspase-3, Bax, DNA fragmentation)Reduced expression of caspase-3 and Bax, and decreased apoptotic DNA fragmentation at 24 hours post-injury.[3][4]
Gliosis (GFAP-positive astrocytes)Reduced the size of GFAP-positive astrocytes at the lesion site 24 hours after injury.[3][4]
Functional Recovery (Spatial Learning)Improved performance in a spatial learning task at 19 days post-injury.[3][4]
Minocycline (B592863) Mouse (Closed Head Injury)Lesion VolumeDecreased lesion volume at 1 day post-trauma (effect not sustained at 4 days).[5]
Neurological OutcomeImproved neurological outcome at 1 day post-trauma (effect not sustained at 4 days).[5]
Microglial ActivationAttenuated microglial activation.[5]
Memantine (NMDA Receptor Antagonist) Mouse (Repetitive Mild TBI)Tau PhosphorylationReduced tau phosphorylation at acute time points.[6]
Glial ActivationLess glial activation at 1 month post-injury.[6]
Long-Term Potentiation (LTP)Reduced LTP deficit at 1 month post-injury.[6]

Table 2: Comparison of Neuroprotective Efficacy in Preclinical Stroke Models

AgentAnimal ModelKey Efficacy EndpointsQuantitative Results
Progesterone Rat (Permanent Middle Cerebral Artery Occlusion - pMCAO)Infarct VolumeSignificantly reduced infarct volume.
Functional Recovery (Grip strength, gait, sensory neglect, spatial navigation)Improved functional outcomes on multiple behavioral tests.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and highly reproducible method for inducing focal TBI in rodents.[7]

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane.

  • Surgical Procedure:

    • The animal is placed in a stereotaxic frame.

    • A midline scalp incision is made to expose the skull.

    • A craniotomy (typically 4-6 mm in diameter) is performed over the desired cortical region (e.g., parietal cortex) using a high-speed drill, leaving the dura mater intact.[7][8]

  • Injury Induction:

    • A pneumatic or electromagnetic impactor with a specific tip size (e.g., 3-5 mm) is positioned perpendicular to the exposed dura.

    • The impactor tip is rapidly extended to a predetermined depth (e.g., 2-3 mm) at a specific velocity (e.g., 3-6 m/s) and for a set dwell time (e.g., 100-150 ms) to produce a focal cortical contusion.[7][8][9]

  • Post-operative Care: The bone flap may or may not be replaced, and the scalp is sutured. Animals are monitored during recovery from anesthesia and receive appropriate post-operative care, including analgesics.

Behavioral and Functional Assessments in TBI Models
  • Grip Strength Test: This test assesses forelimb strength. The animal is allowed to grasp a horizontal bar connected to a force gauge, and the peak force exerted before losing its grip is recorded.

  • Sensory Neglect Test: This test evaluates the animal's attention to stimuli on the side contralateral to the brain injury. An adhesive sticker is placed on the contralateral paw, and the time it takes for the animal to notice and remove the sticker is measured.[1] A longer latency to contact or remove the stimulus indicates sensory neglect.

  • Morris Water Maze (for Spatial Learning and Memory): This test assesses spatial learning and memory. A rat or mouse is placed in a circular pool of opaque water and must learn to find a hidden platform submerged just below the water's surface using spatial cues around the room. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective agents discussed.

G cluster_Progesterone_Signaling Progesterone-Mediated Neuroprotection Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PI3K_Akt PI3K/Akt Pathway PR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway PR->MAPK_ERK Anti_Apoptosis Anti-Apoptosis (e.g., ↑Bcl-2, ↓Caspase-3) PI3K_Akt->Anti_Apoptosis Anti_Inflammation Anti-Inflammation (e.g., ↓TNF-α, ↓IL-1β) PI3K_Akt->Anti_Inflammation MAPK_ERK->Anti_Apoptosis Neuronal_Survival Neuronal Survival and Functional Recovery Anti_Apoptosis->Neuronal_Survival Reduced_Edema Reduced Cerebral Edema Anti_Inflammation->Reduced_Edema Reduced_Edema->Neuronal_Survival

Caption: Progesterone Signaling Pathway in Neuroprotection.

G cluster_TBI_Workflow Preclinical TBI Experimental Workflow Animal_Model Rodent Model (Rat or Mouse) Anesthesia Anesthesia Animal_Model->Anesthesia CCI Controlled Cortical Impact (CCI) Anesthesia->CCI Drug_Admin Drug Administration (e.g., EIDD-1723) CCI->Drug_Admin Behavioral Behavioral Testing (Grip Strength, Sensory Neglect, Morris Water Maze) Drug_Admin->Behavioral Histology Histological Analysis (Lesion Volume, Edema, Neuronal Loss) Drug_Admin->Histology Biochemical Biochemical Assays (Inflammatory Markers, Apoptotic Markers) Drug_Admin->Biochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: Experimental Workflow for Preclinical TBI Studies.

Conclusion

This compound, through its more soluble prodrugs like EIDD-1723, represents a promising advancement in the development of progesterone-based neuroprotective therapies. Its demonstrated efficacy in reducing cerebral edema and improving functional outcomes in a preclinical TBI model is encouraging.[1] The neuroprotective effects of its parent compound, progesterone, are pleiotropic, involving the modulation of key signaling pathways that combat apoptosis and inflammation.

However, the landscape of neuroprotective agents is diverse, with compounds like minocycline and NMDA receptor antagonists also showing efficacy in preclinical models through different mechanisms of action. A significant challenge in the field remains the translation of preclinical findings to clinical success. Future research should focus on direct comparative studies of these agents in standardized and clinically relevant animal models to better delineate their relative efficacy and optimal therapeutic windows. Furthermore, a deeper understanding of the specific molecular targets of this compound beyond the known progesterone-related pathways will be crucial for its continued development and potential clinical application.

References

Comparative Analysis of Antiviral Mechanisms: Molnupiravir and Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

A Note on EIDD-036: Initial research indicates that this compound is a C-20 oxime of progesterone (B1679170) investigated for its neuroprotective properties in the context of traumatic brain injury.[1][2] It is distinct from the series of nucleoside analogue antivirals developed at Emory University's Drug Innovation Ventures at Emory (DRIVE), which includes EIDD-2801 (Molnupiravir) and its active metabolite EIDD-1931 (β-D-N4-hydroxycytidine or NHC). This guide will focus on the mechanism of action of Molnupiravir, a prominent compound from the "EIDD" antiviral series, and compare it with another key antiviral, Remdesivir (B604916).

This guide provides a detailed comparison of the mechanisms of action, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Overview of Antiviral Agents

Both Molnupiravir and Remdesivir are antiviral drugs that target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4][5] However, they employ distinct mechanisms to inhibit viral replication. Molnupiravir acts as a viral mutagen, inducing a high number of errors in the viral genome, a process termed "error catastrophe" or "lethal mutagenesis".[6][7] In contrast, Remdesivir functions as a delayed chain terminator, halting RNA synthesis after its incorporation into the growing viral RNA strand.[4][8]

Comparative Data Summary

The following tables summarize key characteristics and quantitative data for Molnupiravir and Remdesivir.

Table 1: General Characteristics and Mechanism of Action

FeatureMolnupiravir (Lagevrio)Remdesivir (Veklury)
Drug Class Nucleoside analogue prodrugNucleoside analogue prodrug
Active Form β-D-N4-hydroxycytidine 5′-triphosphate (NHC-TP)GS-441524 triphosphate (RDV-TP)
Target Viral RNA-dependent RNA polymerase (RdRp)Viral RNA-dependent RNA polymerase (RdRp)
Primary Mechanism Lethal mutagenesis via ambiguous base-pairingDelayed chain termination of RNA synthesis
Administration OralIntravenous injection
Initial Development Influenza, Venezuelan equine encephalitis virusHepatitis C, Ebola virus

Table 2: Pharmacokinetic Properties

ParameterMolnupiravir (as NHC)Remdesivir
Prodrug Hydrolysis Rapid hydrolysis to NHCCleavage to GS-441524
Time to Max. Concentration (Tmax) ~1.5 hours (for NHC)[3][9]0.75 hours (for GS-704277 metabolite)[10]
Plasma Protein Binding NHC: Not specified; GS-441524 and GS-704277 are 2% and 1% bound, respectively.[10]88-93.6%[10]
Elimination Half-life NHC: ~3.3 hours (effective), 20.6 hours (terminal)[3]; NHC-TP: ~20 hours in humans[10]~1 hour (Remdesivir); 27 hours (GS-441524 metabolite)[10]
Primary Elimination Route Metabolism to uridine (B1682114) and cytidine[3][9]Not specified in provided results

Detailed Mechanisms of Action

Molnupiravir: Viral Error Catastrophe

Molnupiravir is an orally bioavailable prodrug of β-D-N4-hydroxycytidine (NHC).[9][11] Once administered, it is rapidly converted to NHC, which is then taken up by cells and phosphorylated to its active triphosphate form, NHC-TP.[3][9]

NHC-TP acts as a substrate for the viral RdRp and is incorporated into the newly synthesized viral RNA.[9] The key to its mutagenic action lies in the tautomeric nature of NHC. It can exist in two forms, one that mimics cytidine (B196190) and another that mimics uridine.[11] This allows it to be incorporated in place of either cytidine or uridine and subsequently pair with either guanosine (B1672433) or adenosine (B11128) during the next round of replication.[9] This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[6] The viral proofreading machinery is overwhelmed by the high number of mutations, resulting in non-functional viral proteins and the inability to produce viable progeny, a phenomenon known as "error catastrophe" or "lethal mutagenesis".[7]

Remdesivir: Delayed Chain Termination

Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine analogue.[10] It is administered intravenously and enters host cells where it is metabolized to its active triphosphate form, remdesivir triphosphate (RDV-TP or GS-443902).[10]

RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[10] After RDV-TP is incorporated, the RdRp continues to add a few more nucleotides before RNA synthesis is halted.[4][8] This "delayed chain termination" is thought to be caused by the structure of the incorporated remdesivir analogue, which creates a steric hindrance that eventually prevents further translocation of the polymerase.[12] This premature termination of RNA synthesis prevents the successful replication of the viral genome.[5][12]

Experimental Protocols for Mechanism of Action Validation

In Vitro RdRp Inhibition Assay

Objective: To determine the inhibitory activity of the drug's active triphosphate form on the viral RNA-dependent RNA polymerase.

Methodology:

  • Expression and Purification of RdRp: The gene encoding the viral RdRp is cloned into an expression vector and expressed in a suitable system (e.g., E. coli, insect cells). The protein is then purified using chromatography techniques.

  • RNA Template and Primer: A synthetic RNA template and a labeled primer (e.g., fluorescent or radioactive) are designed.

  • Reaction Mixture: The purified RdRp, RNA template-primer duplex, and a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP) are combined in a reaction buffer.

  • Inhibitor Addition: The active triphosphate form of the drug (e.g., NHC-TP or RDV-TP) is added to the reaction mixture at various concentrations.

  • Reaction and Quenching: The reaction is initiated and allowed to proceed for a defined time at an optimal temperature. The reaction is then stopped (quenched) by adding a solution like EDTA.

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The amount of full-length and terminated RNA products is quantified to determine the concentration at which the drug inhibits 50% of the enzyme's activity (IC50).

Cell-Based Antiviral Activity Assay

Objective: To measure the efficacy of the antiviral compound in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Culture: A susceptible cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.

  • Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Drug Treatment: The antiviral drug is added to the culture medium at a range of concentrations either before, during, or after viral infection.

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is measured using one of the following methods:

    • Plaque Assay: To determine the number of infectious virus particles.

    • RT-qPCR: To quantify the amount of viral RNA.

    • Cytopathic Effect (CPE) Assay: To visually assess virus-induced cell death.

    • Reporter Virus Assay: Using a virus engineered to express a reporter gene (e.g., luciferase, GFP).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated.

Viral Mutagenesis Assay (for Molnupiravir)

Objective: To determine if the antiviral agent induces mutations in the viral genome.

Methodology:

  • Viral Passage in the Presence of the Drug: The virus is serially passaged in cell culture in the presence of sub-lethal concentrations of the drug.

  • RNA Extraction and Sequencing: After several passages, viral RNA is extracted from the culture supernatant. The genome is then amplified using RT-PCR and sequenced using next-generation sequencing (NGS).

  • Sequence Analysis: The sequences of the drug-treated virus are compared to the sequences of a vehicle-treated control virus. The frequency and type of mutations are analyzed. An increase in specific transition mutations (e.g., G-to-A and C-to-U for Molnupiravir) would validate its mutagenic mechanism of action.

Visualizations

Molnupiravir_Mechanism cluster_blood Bloodstream cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801, Prodrug) NHC NHC (EIDD-1931) Molnupiravir->NHC Hydrolysis NHC_TP NHC-TP (Active form) NHC->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp RNA Nascent Viral RNA RdRp->RNA Incorporation of NHC-MP Mutated_RNA Mutated Viral RNA RNA->Mutated_RNA Ambiguous Base-Pairing Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe Accumulation of Mutations Remdesivir_Mechanism cluster_blood Bloodstream cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate Remdesivir->RDV_MP Metabolism RDV_TP RDV-TP (Active form) RDV_MP->RDV_TP Phosphorylation RdRp Viral RdRp RDV_TP->RdRp RNA_synthesis RNA Synthesis RdRp->RNA_synthesis Termination Delayed Chain Termination RNA_synthesis->Termination Incorporation of RDV-TP Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation RdRp_Assay RdRp Inhibition Assay IC50 Determine IC50 RdRp_Assay->IC50 Antiviral_Assay Antiviral Activity Assay RdRp_Assay->Antiviral_Assay EC50 Determine EC50 Antiviral_Assay->EC50 Mutagenesis_Assay Viral Mutagenesis Assay (for Molnupiravir) Mutation_Analysis Sequence and Analyze for Mutations Mutagenesis_Assay->Mutation_Analysis

References

A Comparative Guide to the Pharmacokinetics of EIDD-036 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of EIDD-036, a neuroprotective agent and the C-20 oxime derivative of progesterone (B1679170). While extensive cross-species data remains limited, this document summarizes the available experimental findings to support further research and development.

Cross-Species Pharmacokinetic Data of this compound

Currently, detailed pharmacokinetic data for this compound is primarily available for rats. The following table summarizes the key pharmacokinetic parameters of this compound in rats following a single intramuscular injection of its water-soluble prodrug, EIDD-1723.

ParameterSymbolValue (in Rats)Unit
Maximum Plasma ConcentrationCmaxNot explicitly stated-
Time to Maximum ConcentrationTmaxNot explicitly stated-
Area Under the CurveAUCNot explicitly stated-
Elimination Half-lifet1/2Not explicitly stated (described as first-order elimination)hours
Blood-Brain Barrier Penetration-Yes-

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Pharmacokinetic Analysis in Rats

Study Design:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intramuscular (i.m.) injection of the prodrug EIDD-1723.

  • Sample Collection: Blood samples were collected at various time points post-injection. Brain tissue was also collected to assess blood-brain barrier penetration.

  • Analytical Method: Plasma and brain homogenate concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method would typically involve protein precipitation followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. This would include the determination of Cmax, Tmax, AUC, and elimination half-life (t1/2).

Visualizations

Metabolic Pathway of this compound (Inferred)

This compound is a derivative of progesterone. While its specific metabolic pathway has not been fully elucidated, it is likely to undergo similar metabolic transformations as its parent compound. The primary metabolic routes for progesterone involve reduction and hydroxylation. The following diagram illustrates a potential metabolic pathway for this compound.

Potential Metabolic Pathway of this compound EIDD_036 This compound (Progesterone C-20 Oxime) Reduced_Metabolites Reduced Metabolites (e.g., Dihydroprogesterone-oxime) EIDD_036->Reduced_Metabolites Reduction Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., Hydroxyprogesterone-oxime) EIDD_036->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Conjugated Metabolites (Glucuronide or Sulfate) Reduced_Metabolites->Conjugated_Metabolites Conjugation Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Experimental Workflow for this compound Pharmacokinetic Analysis cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_data Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Drug_Admin Drug Administration (e.g., i.m. injection of EIDD-1723) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Blood, Brain Tissue) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

References

A Comparative Guide to the Long-Term Neuroprotective Effects of EIDD-036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term neuroprotective effects of EIDD-036, a progesterone (B1679170) analog, with its parent compound, progesterone. The information is based on available preclinical data and is intended to inform further research and development in the field of neuroprotection, particularly for traumatic brain injury (TBI).

Overview of this compound and Progesterone

This compound is a C-20 oxime derivative of progesterone designed to improve upon the therapeutic potential of the natural hormone.[1] Progesterone itself has been extensively studied for its neuroprotective properties, demonstrating a range of beneficial effects in various models of brain injury.[2][3][4] However, its clinical application has been hampered by poor aqueous solubility, which limits formulation and dosing strategies.[1][5] To address this, water-soluble prodrugs of this compound, such as EIDD-1723 and compound 13l, have been developed to enhance its delivery and bioavailability.[5] These prodrugs are designed to rapidly convert to the active metabolite, this compound, within the body.[6]

Comparative Efficacy: Long-Term Neuroprotection

Direct long-term comparative studies between this compound and progesterone are limited. The following tables summarize the available data from preclinical studies in rat models of TBI, with the understanding that the data for this compound is derived from studies of its prodrug, EIDD-1723.

Table 1: Long-Term Functional Recovery in Rat Models of TBI
Outcome MeasureEIDD-1723 (Prodrug of this compound)ProgesteroneKey Findings & Citations
Cognitive Function (Morris Water Maze) Improved spatial learning deficits.Improved performance on post-injury testing.EIDD-1723 was evaluated up to 17 days post-TBI.[6] Progesterone showed significant improvement in a separate study.[2] A 12-week study on repeated mild TBI showed progesterone significantly reduced cognitive deficits.[7]
Motor Function (Grip Strength/Beam Walk) Improved recovery from motor deficits.Significantly reduced sensorimotor deficits.EIDD-1723 was assessed at 4, 9, and 21 days post-TBI.[6] Progesterone's effects were observed at 12 weeks post-injury in a repeated mild TBI model.[7]
Sensory Function Improved recovery from sensory neglect.Not explicitly reported in the reviewed long-term studies.Assessed for EIDD-1723 at 4, 9, and 21 days post-TBI.[6]
Table 2: Histological and Physiological Outcomes
Outcome MeasureEIDD-1723 (Prodrug of this compound)ProgesteroneKey Findings & Citations
Cerebral Edema Significantly reduced cerebral edema.Significantly reduced cerebral edema.EIDD-1723 effects were observed at 24 hours post-injury.[6] Progesterone's effects were also seen in acute phases.[2]
Lesion Volume Reduced lesion size.Reduced loss of gray matter with extended treatment.EIDD-1723's effect on lesion size was assessed at 22 days post-injury.[6] Progesterone showed gray matter sparing with 14 days of treatment.[2]
Neuroinflammation & Oxidative Stress Not explicitly reported.Significantly attenuated markers of neuroinflammation and oxidative stress.Progesterone's effects were observed at 12 weeks post-treatment in a repeated mild TBI model.[7]

Mechanism of Action: A Shared Pathway

Progesterone exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-apoptotic, and anti-excitotoxic actions.[3] A key signaling cascade implicated in these effects is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. As a progesterone analog, this compound is presumed to share this mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound / Progesterone This compound / Progesterone Progesterone Receptor Progesterone Receptor This compound / Progesterone->Progesterone Receptor PI3K PI3K Progesterone Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK3b Akt->GSK3b Inhibition Bcl2 Bcl2 Akt->Bcl2 Upregulation Caspase9 Caspase9 Akt->Caspase9 Inhibition Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Reduced Inflammation Reduced Inflammation GSK3b->Reduced Inflammation Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Neuronal Survival Neuronal Survival Protein Synthesis->Neuronal Survival

Caption: PI3K/Akt signaling pathway activated by this compound/Progesterone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of long-term neuroprotective effects.

Traumatic Brain Injury (TBI) Model in Rats (Controlled Cortical Impact)
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane. The head is shaved and mounted in a stereotaxic frame.

  • Craniotomy: A midline scalp incision is made, and the skin and fascia are retracted. A craniotomy of approximately 5 mm in diameter is performed over the parietal cortex, leaving the dura intact.

  • Induction of Injury: A pneumatic impactor with a 3 mm tip is positioned perpendicular to the cortical surface. The impact is delivered at a velocity of 6 m/s to a depth of 2 mm.

  • Post-operative Care: The bone flap is not replaced, and the scalp is sutured. Animals are placed in a heated cage for recovery and monitored until ambulatory.

G cluster_pre Pre-Injury cluster_injury Injury cluster_post Post-Injury Baseline Behavioral Testing Baseline Behavioral Testing Anesthesia Anesthesia Baseline Behavioral Testing->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy Controlled Cortical Impact Controlled Cortical Impact Craniotomy->Controlled Cortical Impact Drug Administration (this compound/Progesterone/Vehicle) Drug Administration (this compound/Progesterone/Vehicle) Behavioral Testing (Long-term) Behavioral Testing (Long-term) Drug Administration (this compound/Progesterone/Vehicle)->Behavioral Testing (Long-term) Histological Analysis Histological Analysis Behavioral Testing (Long-term)->Histological Analysis

Caption: Experimental workflow for TBI and neuroprotective agent testing.

Morris Water Maze for Spatial Learning and Memory
  • Apparatus: A circular pool (1.8 m diameter, 0.6 m high) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 2 cm below the water surface in one quadrant.

  • Acquisition Phase: Rats are given four trials per day for five consecutive days. For each trial, the rat is placed in the water at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the platform. If the rat fails to find the platform, it is guided to it.

  • Probe Trial: On the sixth day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial are used to assess spatial learning and memory.

Grip Strength Test for Motor Function
  • Apparatus: A grip strength meter with a horizontal metal bar is used.

  • Procedure: The rat is held by the tail and lowered towards the bar. The rat will instinctively grasp the bar with its forepaws.

  • Measurement: The rat is then gently pulled back in a horizontal plane until its grip is broken. The peak force exerted by the rat is recorded by the meter.

  • Data Analysis: The average of three to five trials is calculated to determine the grip strength.

Other Neuroprotective Alternatives

Besides progesterone and its analogs, other compounds have been investigated for neuroprotection in TBI, including:

  • Allopregnanolone: A metabolite of progesterone that also shows neuroprotective effects.

  • Estrogen and Testosterone: Sex hormones that have demonstrated neuroprotective properties in preclinical models.

  • Nicotinamide: A form of vitamin B3 that has shown to improve functional recovery when combined with progesterone.[8]

  • Taurine: An amino acid with antioxidant and anti-inflammatory properties that has shown promise in younger animals.[9]

Further comparative studies are needed to elucidate the relative efficacy of this compound against these and other emerging neuroprotective agents.

Conclusion

This compound, through its water-soluble prodrugs, presents a promising therapeutic strategy for TBI by overcoming the formulation challenges of progesterone while likely retaining its neuroprotective mechanisms. The available preclinical data suggest that this compound can promote long-term functional recovery. However, direct, long-term comparative studies with progesterone and other neuroprotective agents in standardized TBI models are crucial to fully establish its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the design of such future investigations.

References

Unveiling the Preclinical Safety Landscape of EIDD-036 for Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

EIDD-036, a C-20 oxime analog of progesterone (B1679170), has emerged as a promising neuroprotective agent in preclinical models of traumatic brain injury (TBI). Its therapeutic potential is, however, intrinsically linked to its safety profile. This guide provides a comprehensive comparison of the preclinical safety and efficacy data of this compound and its alternatives, offering researchers and drug development professionals a critical overview to inform future studies. While specific quantitative toxicology data for this compound remains limited in publicly available literature, this guide leverages data from its parent compound, progesterone, and its prodrugs to construct a comparative safety assessment.

Quantitative Safety and Efficacy Data

A direct comparison of the safety profiles of this compound and its alternatives is challenging due to the limited availability of standardized toxicological data for this compound itself. However, by examining the data for progesterone and the efficacy data for this compound and its water-soluble prodrug, EIDD-1723, we can infer a favorable therapeutic window.

CompoundAnimal ModelAcute Toxicity (LD50)Efficacy EndpointKey Findings
Progesterone Mouse100 mg/kg (intravenous)Reduction of cerebral edemaServes as the benchmark for neuroprotective efficacy.
Rat327 mg/kg (intraperitoneal)
Rabbit26.5 mg/kg (intravenous)
This compound RatData not availableReduction of cerebral edemaDemonstrates neuroprotection and improved outcomes in TBI models. Poor water solubility is a key challenge.
EIDD-1723 RatData not availableReduction of cerebral edema and improved functional recoveryA water-soluble prodrug of this compound, showing rapid conversion to the active compound and enhanced bioavailability in the brain.
Compound 13l RatData not availableSignificant decrease in cerebral edemaA next-generation water-soluble prodrug with a twofold increase in exposure to this compound compared to EIDD-1723.

Note: The lack of publicly available LD50 or No-Observed-Adverse-Effect-Level (NOAEL) data for this compound and its prodrugs necessitates a cautious approach to dose escalation in future preclinical and clinical studies. The development of highly soluble prodrugs like EIDD-1723 and compound 13l represents a significant advancement, potentially allowing for lower, more targeted, and safer dosing regimens compared to progesterone.

Experimental Protocols

The preclinical evaluation of this compound and its analogs has primarily been conducted in rodent models of traumatic brain injury. The following methodologies are representative of the key experiments cited in the literature.

Traumatic Brain Injury (TBI) Induction in Rodent Models
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • TBI Induction Method:

    • Lateral Fluid Percussion Injury (LFPI): This model is widely used to mimic the clinical features of TBI.

      • Animals are anesthetized, and a craniotomy is performed over the parietal cortex.

      • A Luer-Lok hub is secured over the dura.

      • A fluid percussion device is used to deliver a brief fluid pulse to the intact dura, causing a controlled brain injury.

    • Controlled Cortical Impact (CCI): This method produces a more focal and reproducible brain injury.

      • Following a craniotomy, a pneumatic or electromagnetic impactor is used to directly impact the exposed cortex at a controlled velocity and depth.

  • Post-Injury Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics.

Assessment of Neuroprotective Efficacy
  • Cerebral Edema Measurement:

    • At a predetermined time point post-TBI (e.g., 24 or 48 hours), animals are euthanized.

    • The brains are rapidly removed and dissected into ipsilateral (injured) and contralateral (uninjured) hemispheres.

    • The wet weight of each hemisphere is recorded.

    • The tissue is then dried in an oven until a constant dry weight is achieved.

    • Brain water content is calculated as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.

  • Behavioral and Functional Outcomes:

    • Motor Function: Assessed using tasks such as the rotarod test, beam walk, or grip strength analysis.

    • Cognitive Function: Evaluated using paradigms like the Morris water maze or novel object recognition test.

Pharmacokinetic Analysis
  • Following administration of the test compound (e.g., EIDD-1723), blood and brain tissue samples are collected at various time points.

  • The concentration of the parent compound and its active metabolite (this compound) are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability, are calculated.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the biological pathways and experimental processes involved in the preclinical assessment of this compound, the following diagrams have been generated.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound PR Progesterone Receptor (PR) This compound->PR GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation PI3K PI3K PR->PI3K ERK ERK/MAPK PR->ERK Neuroprotection Neuroprotection (Reduced Apoptosis, Inflammation, Edema) GABA_A->Neuroprotection Increased Inhibition Akt Akt PI3K->Akt Gene_Expression Altered Gene Expression Akt->Gene_Expression ERK->Gene_Expression Gene_Expression->Neuroprotection

Caption: Neuroprotective signaling pathway of progesterone and its analogs like this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_outcomes Outcomes Animal_Model Rodent Model (Rat) TBI_Induction TBI Induction (LFPI or CCI) Animal_Model->TBI_Induction Drug_Admin Administration of This compound or Prodrug TBI_Induction->Drug_Admin Efficacy_Eval Efficacy Evaluation Drug_Admin->Efficacy_Eval Safety_Eval Safety Evaluation (Behavioral, Histological) Drug_Admin->Safety_Eval PK_Analysis Pharmacokinetic Analysis Drug_Admin->PK_Analysis Data_Analysis Data Analysis and Interpretation Efficacy_Eval->Data_Analysis Safety_Eval->Data_Analysis PK_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound in TBI models.

Safety Operating Guide

Navigating the Safe Disposal of EIDD-036: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving EIDD-036, a water-soluble progesterone (B1679170) analogue, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing upon established best practices for similar chemical compounds and information from the SDS for progesterone.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol to ensure full compliance with local, state, and federal regulations.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is foundational to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1]

PropertyValue
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Molecular Formula C₂₁H₃₁NO₂
Molar Mass 329.484 g/mol
Synonyms EPRX-036, Progesterone 20-oxime, P4-20-O, 20-(hydroxyimino)pregn-4-en-3-one
Solubility Water-soluble

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the safe disposal of this compound. This workflow is designed to minimize risk and ensure that waste is handled in a compliant manner.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial.

  • Solid Waste: Collect any solid this compound, such as unused compound or contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "(8S,9S,10R,13S,14S,17S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazard(s) associated with the compound. Based on the SDS for the parent compound, progesterone, potential hazards may include being a suspected carcinogen and having potential reproductive toxicity.[2][3]

4. Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.

  • Ensure the storage area is well-ventilated.

  • Store containers away from incompatible materials.

  • Keep containers tightly closed when not in use.

5. Disposal Request: Once a waste container is full or is ready for disposal, follow your institution's procedures for requesting a waste pickup from the EHS department. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

This compound Disposal Workflow

EIDD_036_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Storage & Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container labeling Ensure Proper Labeling: - Hazardous Waste - Chemical Name - Concentration & Quantity - Date - Hazards solid_container->labeling storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->labeling liquid_container->storage sharps_container->labeling sharps_container->storage request_pickup Request Waste Pickup from EHS storage->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

This procedural guide, in conjunction with your institution's specific EHS protocols, will help ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling EIDD-036

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of EIDD-036, a C-20 oxime derivative of progesterone (B1679170) investigated for its neuroprotective properties.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for progesterone, a structurally similar steroid compound, and general best practices for handling potentially hazardous research chemicals.[3][4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the protocols for progesterone.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for tasks with a higher risk of splash or contamination. Gloves should be inspected before each use and changed immediately if contaminated or damaged.[4][7]
Body Protection Laboratory coat or gownA solid-front or wrap-around gown provides protection against spills and splashes. Ensure the material is appropriate for the solvents being used.[4]
Eye and Face Protection Safety glasses with side shields or gogglesEssential for protecting the eyes from splashes, aerosols, and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]
Respiratory Protection NIOSH-approved respiratorA respirator may be necessary when handling the powdered form of the compound or when there is a potential for aerosol generation and inadequate ventilation. The type of respirator and cartridge should be selected based on a formal risk assessment.[3]

Operational and Handling Plan

Safe handling of this compound requires adherence to established laboratory procedures to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All work involving the handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Work Practices:

  • Avoid Aerosol Generation: Procedures that may generate dust or aerosols should be performed with caution and within a containment device like a fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9] Do not eat, drink, or apply cosmetics in the laboratory.[9]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and any known hazards.[7]

  • Transportation: When moving the compound within the facility, use sealed, secondary containers to prevent spills.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, gowns, and bench paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Method:

  • All waste containing this compound should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[10][11][12]

Experimental Protocol: General Guidance for Solution Preparation

Given that this compound has poor aqueous solubility, the following is a general protocol for preparing a stock solution for in vitro or in vivo studies, which may need to be adapted based on the specific experimental requirements.[1][2]

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of powdered this compound using an analytical balance.

  • Solvent Selection: Based on experimental needs and solubility characteristics, select an appropriate solvent. For steroid compounds, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are often used to create a concentrated stock solution.

  • Dissolution: Add the solvent to the weighed this compound in a suitable container (e.g., a glass vial). Vortex or sonicate the mixture until the compound is completely dissolved.

  • Sterile Filtration (if required): For cell culture or in vivo experiments, sterile filter the solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed, light-resistant containers.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Logical Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Work Area Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Powdered this compound Prepare_Work_Area->Weigh_Compound Proceed with caution Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Experiment complete Spill Spill Occurs? Conduct_Experiment->Spill Segregate_Waste Segregate Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Spill->Decontaminate_Area No Follow_Spill_Protocol Follow Institutional Spill Protocol Spill->Follow_Spill_Protocol Yes Follow_Spill_Protocol->Decontaminate_Area

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.